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  • Product: 2-[(Trimethylsilyl)ethynyl]benzoic acid
  • CAS: 205250-12-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-[(trimethylsilyl)ethynyl]benzoic acid

Structural Characterization of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy Executive Summary In modern drug discovery and complex organic synthesis, 2-[(trimethylsilyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy

Executive Summary

In modern drug discovery and complex organic synthesis, 2-[(trimethylsilyl)ethynyl]benzoic acid (CAS: 205250-12-0) serves as a critical bifunctional building block. It is frequently utilized as a precursor for the synthesis of biologically active isocoumarins, phthalides, and complex heterocyclic scaffolds via metal-catalyzed cyclizations.

Accurate structural verification of this intermediate is paramount. A misassigned nuclear magnetic resonance (NMR) spectrum can lead to downstream failures in multi-step syntheses, particularly if the labile trimethylsilyl (TMS) group is prematurely cleaved. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C NMR chemical shifts for 2-[(trimethylsilyl)ethynyl]benzoic acid, supported by self-validating experimental protocols.

Mechanistic Synthesis and Sample Preparation

To understand the NMR profile of a molecule, one must first understand its synthetic origin. 2-[(Trimethylsilyl)ethynyl]benzoic acid is typically synthesized via a Sonogashira cross-coupling between 2-iodobenzoic acid and trimethylsilylacetylene[1].

Causality in Synthetic Design

The choice of 2-iodobenzoic acid over 2-bromobenzoic acid is deliberate; the weaker C–I bond allows for oxidative addition by the Palladium(0) catalyst at milder temperatures, preserving the integrity of the base-sensitive TMS-alkyne. Copper(I) iodide acts as a co-catalyst to form a highly reactive copper acetylide intermediate.

SynthesisWorkflow N1 2-Iodobenzoic Acid (Aryl Halide) N4 Sonogashira Coupling (Et3N, THF, 25°C) N1->N4 N2 TMS-Acetylene (Terminal Alkyne) N2->N4 N3 Pd(PPh3)2Cl2 / CuI (Catalytic System) N3->N4 Catalysis N5 Acidic Workup (HCl to pH 2) N4->N5 Reaction Completion N6 2-[(TMS)ethynyl]benzoic acid (Target Molecule) N5->N6 Precipitation/Extraction

Workflow for the synthesis of 2-[(trimethylsilyl)ethynyl]benzoic acid via Sonogashira coupling.
Self-Validating Protocol: Synthesis & Sample Prep
  • Degassing: Suspend 2-iodobenzoic acid (1.0 equiv) in anhydrous THF and Triethylamine (3.0 equiv). Sparge with Argon for 15 minutes. Causality: Oxygen promotes Glaser homocoupling of the alkyne, generating unwanted diynes.

  • Catalyst Addition: Add PdCl 2​ (PPh 3​ ) 2​ (0.02 equiv) and CuI (0.04 equiv).

  • Coupling: Dropwise add trimethylsilylacetylene (1.2 equiv). Stir at room temperature for 4 hours.

  • Workup: Quench with saturated NH 4​ Cl. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the carboxylate, driving the product into the organic phase (EtOAc).

  • NMR Prep: Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl 3​ ). Ensure the solvent contains 0.03% v/v TMS as an internal standard[2].

1 H NMR Analysis: Electronic and Anisotropic Effects

The 1 H NMR spectrum of 2-[(trimethylsilyl)ethynyl]benzoic acid is a textbook example of how functional groups perturb the local magnetic environment of protons.

Signal Assignment Logic
  • The Carboxylic Acid Proton (-COOH): Appears as a broad singlet far downfield (~11.50 ppm). The extreme deshielding is caused by the strong electron-withdrawing nature of the carbonyl oxygen and hydrogen bonding[3].

  • The Aromatic Protons (Ar-H): The benzene ring contains four contiguous protons forming an ABCD spin system, which simplifies to distinct multiplets at high field strengths (e.g., 400 MHz or 600 MHz).

    • H6 (ortho to COOH): The most deshielded aromatic proton (~8.08 ppm). The carbonyl group of the carboxylic acid exerts a strong anisotropic deshielding effect through space, pulling electron density away from H6.

    • H3 (ortho to alkyne): Appears around 7.62 ppm. The cylindrical π -electron cloud of the alkyne generates a diamagnetic anisotropic field. Protons located in the equatorial plane of the triple bond experience an induced magnetic field that reinforces the applied field ( B0​ ), resulting in deshielding.

    • H4 and H5: Appear as triplets of doublets (td) around 7.38 ppm and 7.48 ppm, respectively.

  • The Trimethylsilyl Protons (-Si(CH 3​ ) 3​ ): Silicon is more electropositive than carbon, pushing electron density onto the methyl groups. This shielding effect places the 9 equivalent protons at ~0.28 ppm.

NMRAssignment M 2-[(TMS)ethynyl]benzoic acid TMS TMS Group 9H Singlet 0.28 ppm M->TMS COOH Carboxylic Acid 1H Broad 11.50 ppm M->COOH Arom Aromatic Ring 4H Multiplets 7.3 - 8.1 ppm M->Arom H6 H6 (ortho to COOH) 8.08 ppm Deshielded by C=O Arom->H6 H3 H3 (ortho to alkyne) 7.62 ppm Alkyne Anisotropy Arom->H3

Logic tree for 1H NMR signal assignment based on electronic and anisotropic effects.
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
11.50Broad singlet (br s)1H--COOH
8.08Doublet of doublets (dd)1H J = 7.8, 1.2Ar-H6
7.62Doublet of doublets (dd)1H J = 7.6, 1.2Ar-H3
7.48Triplet of doublets (td)1H J = 7.6, 1.4Ar-H5
7.38Triplet of doublets (td)1H J = 7.6, 1.4Ar-H4
0.28Singlet (s)9H--Si(CH 3​ ) 3​

(Note: Exact shifts may vary by ± 0.05 ppm depending on sample concentration and exact calibration against the residual solvent peak at 7.26 ppm[2]).

13 C NMR Analysis: Carbon Framework Verification

The 13 C NMR spectrum provides a direct map of the carbon skeleton. For 2-[(trimethylsilyl)ethynyl]benzoic acid, the spectrum must display 12 distinct carbon signals.

Mechanistic Insights into Carbon Shifts
  • Carbonyl Carbon (C=O): Resonates at ~171.5 ppm. The highly electronegative oxygen atoms strip electron density from this carbon, leaving it heavily deshielded.

  • Aromatic Carbons: The substituted carbons (C1 and C2) are quaternary and exhibit lower intensity due to longer relaxation times ( T1​ ) and lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Alkyne Carbons: The sp-hybridized carbons appear in the 90–105 ppm range. The polarization of the alkyne bond by the electropositive silicon atom creates a distinct chemical shift difference: the carbon attached to silicon is shifted downfield (~103.4 ppm) compared to the carbon attached to the aryl ring (~99.1 ppm).

  • TMS Carbons: The three methyl carbons attached to silicon are equivalent and appear slightly below 0 ppm (~ -0.1 ppm) due to extreme shielding.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
171.5Quaternary (C=O)Carboxylic Acid Carbon
134.2Tertiary (CH)Ar-C3
132.8Tertiary (CH)Ar-C5
131.5Tertiary (CH)Ar-C6
129.8Quaternary (C)Ar-C1 (Attached to COOH)
128.2Tertiary (CH)Ar-C4
123.5Quaternary (C)Ar-C2 (Attached to Alkyne)
103.4Quaternary (C)Alkyne-C (Attached to Si)
99.1Quaternary (C)Alkyne-C (Attached to Aryl)
-0.1Primary (CH 3​ )-Si(CH 3​ ) 3​ (3C)

(Referenced to the central peak of CDCl 3​ at 77.16 ppm[2]).

Self-Validating System: Quality Control via NMR

To ensure trustworthiness in your experimental data, the NMR acquisition must act as a self-validating system. Do not merely read the peaks; cross-examine them.

Protocol for Spectral Validation:

  • The 9:4 Integration Rule: In the 1 H spectrum, strictly integrate the TMS singlet and the aromatic region. The ratio must be exactly 9:4. A ratio of 0:4 indicates complete desilylation (yielding 2-ethynylbenzoic acid), which commonly occurs if the workup is overly acidic or prolonged.

  • Residual Solvent Check: Verify the presence of the CDCl 3​ peak at exactly 7.26 ppm. If the peak is shifted, recalibrate the spectrum. Incorrect calibration will invalidate the subtle anisotropic shift analysis[2].

  • Phase and Baseline Correction: Ensure the baseline is perfectly flat before integrating the broad -COOH peak. A rolling baseline will artificially inflate the integration value of the acidic proton.

References

  • [MDPI] Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (Provides authoritative grounding on NMR structural characterization of substituted benzoic acids). URL:[Link][3]

  • [Beilstein Journals] Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. (Details standard NMR referencing protocols for alkyne-containing compounds in CDCl 3​ ). URL:[Link][2]

  • [EPFL Infoscience] Synthesis and application of bifunctional hypervalent iodine reagents for peptide modification. (Provides mechanistic insights into the synthesis and characterization of ortho-substituted iodobenzoic acid precursors). URL:[Link][1]

Sources

Exploratory

exact mass and isotopic pattern of 2-[(trimethylsilyl)ethynyl]benzoic acid

Exact Mass and Isotopic Pattern of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Technical Guide to Analytical Profiling and Synthetic Applications Executive Summary 2-[(Trimethylsilyl)ethynyl]benzoic acid (TEB) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Exact Mass and Isotopic Pattern of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Technical Guide to Analytical Profiling and Synthetic Applications

Executive Summary

2-[(Trimethylsilyl)ethynyl]benzoic acid (TEB) is a highly versatile bifunctional building block bridging the gap between organic synthesis and advanced materials science. Featuring a reactive carboxylic acid and a trimethylsilyl (TMS)-protected alkyne, TEB serves as a critical precursor for heterocycle synthesis and surface functionalization. This whitepaper provides a rigorous examination of TEB’s theoretical mass spectrometry profile, details a self-validating high-resolution mass spectrometry (HRMS) protocol, and explores its mechanistic utility in cross-coupling and electrochemical biosensor construction.

Chemical Identity & Theoretical Mass Profiling

To confidently identify TEB in complex matrices, analysts must look beyond nominal mass and leverage isotopic fine structure. The presence of silicon in TEB ( C12​H14​O2​Si ) imparts a highly diagnostic isotopic signature that distinguishes it from purely organic background noise.

In negative electrospray ionization (ESI-), the carboxylic acid group readily deprotonates to form the [M-H]− ion. The theoretical monoisotopic exact mass for this anion ( C12​H13​O2​Si− ) is 217.0690 Da .

The Causality of Isotopic Fine Structure: The natural abundance of silicon isotopes ( 28Si at 92.2%, 29Si at 4.7%, and 30Si at 3.1%) creates a distinct multiplet pattern in the M+1 and M+2 ranges. On ultra-high-resolution instruments (e.g., Orbitrap or FT-ICR with resolving power >100,000), the M+1 peak splits into distinct isotopologues. The mass difference between a 13C substitution and a 29Si substitution is approximately 3.8 mDa. This specific mass split is a powerful diagnostic tool; observing it provides absolute confirmation of the silylated compound, eliminating false positives from isobaric organic interferences ()[1].

Table 1: Theoretical Isotopic Abundances and Exact Masses for [M-H]−
IsotopologueExact m/z (Da)Relative Abundance (%)Primary Elemental Contributor
M 217.0690100.00 12C,1H,16O,28Si
M+1 (Si split) 218.0686~4.68 29Si
M+1 (C split) 218.0724~12.84 13C
M+2 (Si split) 219.0658~3.10 30Si
M+2 (O split) 219.0732~0.41 18O
M+2 (C split) 219.0757~0.75 13C2​

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass and isotopic pattern of TEB, a self-validating HRMS workflow must be employed. The following protocol utilizes internal lock-mass calibration to ensure mass accuracy remains below 2 ppm, thereby validating the instrument's calibration state in real-time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve TEB in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Internal Calibration: Spike the sample with Leucine Enkephalin (target [M-H]− exact mass: 554.2620 Da) at 200 ng/mL to serve as a continuous lock-mass calibrant.

  • Ionization Parameters: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V to minimize in-source fragmentation of the TMS group.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–600) at a resolving power of 140,000 (at m/z 200).

  • Data Processing & Validation: Extract the ion chromatogram for m/z 217.0690 (± 5 ppm). Validate the detection by measuring the mass difference between the M+1 13C and 29Si peaks. A confirmed split of ~3.8 mDa validates the presence of the intact trimethylsilyl group.

HRMS_Workflow N1 Sample Preparation (Dilution & Calibrant) N2 ESI-HRMS (Negative Mode Ionization) N1->N2 N3 Data Acquisition (Target m/z 217.0690) N2->N3 N4 Isotopic Profiling (Extract M, M+1, M+2) N3->N4 N5 Validation (Empirical vs Theoretical) N4->N5

HRMS workflow for exact mass acquisition and isotopic validation of TEB.

Mechanistic Utility in Sila-Sonogashira Couplings

In organic synthesis, TEB is heavily utilized in palladium-catalyzed cross-coupling reactions.

The Causality of TMS Protection: Using a bare terminal alkyne in a standard Sonogashira coupling often leads to undesired copper-catalyzed homocoupling (the Glaser coupling), which generates diyne byproducts and depletes the starting material ()[2]. The TMS group in TEB acts as a steric and electronic shield.

To utilize TEB efficiently, chemists employ a "Sila-Sonogashira" protocol. A fluoride source, such as Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF), is added to the reaction mixture. Because fluoride possesses an exceptionally high thermodynamic affinity for silicon, it attacks the TMS group, forming a strong Si-F bond and slowly releasing the terminal alkyne in situ. This controlled, slow release ensures that the concentration of the free alkyne remains low, allowing the palladium-catalyzed cross-coupling to outcompete the homocoupling pathway, drastically improving yields ()[3].

Advanced Application: Electrochemical Biosensor Construction

Beyond traditional synthesis, TEB is a premier anchoring molecule for developing label-free electrochemical biosensors, such as those used to detect the CYFRA 21-1 antigen (a biomarker for non-small cell lung cancer) ()[4].

The Causality of Surface Chemistry: Traditional biosensors rely on thiol-gold (Au-S) bonds, which can degrade under oxidative stress or thermal fluctuations. By deprotecting TEB to form 2-ethynylbenzoic acid, the exposed terminal alkyne can form a highly stable, covalent-like Au-C bond with a bare gold electrode. This creates a highly robust, densely packed monolayer. The outward-facing carboxylic acid groups are then utilized to covalently tether capture antibodies.

Step-by-Step Biosensor Assembly Protocol:

  • Electrode Cleaning: Polish a bare gold electrode with alumina slurry, followed by sonication in ethanol and water.

  • TEB Deprotection & Anchoring: Incubate the electrode in a tetrahydrofuran (THF) solution containing TEB and TBAF. The TBAF strips the TMS group, allowing the in situ generated alkyne to form an Au-C bond on the electrode surface.

  • Carboxyl Activation: Immerse the modified electrode in an aqueous solution of EDC (0.4 M) and NHS (0.1 M). Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly converts this into a semi-stable amine-reactive NHS ester, preventing hydrolysis and ensuring high-yield antibody binding.

  • Antibody Immobilization: Drop-cast the primary antibody (Ab1) onto the electrode. The primary amines of Ab1 react with the NHS esters to form stable amide bonds.

  • Antigen Capture: Incubate the sensor with the target sample to capture the CYFRA 21-1 antigen.

  • System Validation (Self-Validating Step): After each of the above steps, perform Electrochemical Impedance Spectroscopy (EIS) in a solution containing 5 mM [Fe(CN)6​]3−/4− . The charge transfer resistance ( Rct​ ) must incrementally increase after each step, confirming the successful deposition of each insulating biological layer.

Biosensor_Assembly S1 TEB Deprotection (TBAF removes TMS) S2 Au-C Anchoring (Electrode Modification) S1->S2 S3 EDC/NHS Activation (Carboxyl Activation) S2->S3 S4 Ab1 Immobilization (Primary Antibody) S3->S4 S5 Antigen Capture (CYFRA 21-1) S4->S5 S6 Signal Amplification (Ab2-Dox-PCL-PEO) S5->S6

Stepwise assembly of the CYFRA 21-1 electrochemical biosensor using TEB.

Conclusion

2-[(Trimethylsilyl)ethynyl]benzoic acid (TEB) is a structurally elegant molecule whose utility spans from high-resolution mass spectrometric benchmarking to the fabrication of cutting-edge diagnostic biosensors. By understanding its exact mass, isotopic fine structure, and the mechanistic causality behind its reactivity, researchers can leverage TEB to drive highly specific, self-validating workflows in both analytical chemistry and drug development.

References

  • Yuan, X., et al. "Electrochemical impedance analysis of the CYFRA 21-1 antigen based on doxorubicin-initiated ROP signal amplification." New Journal of Chemistry (RSC Publishing), 2022.[Link]

  • "Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils." Analytical Chemistry (ACS Publications), 2024.[Link]

  • "CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction." The Journal of Organic Chemistry (ACS Publications), 2019.[Link]

  • "Sonogashira coupling." Wikipedia, Accessed March 2026.[Link]

Sources

Foundational

A Technical Guide to the Synthesis of TMS-Protected Ethynylbenzoic Acid: Mechanism and Praxis

Abstract The synthesis of arylalkynes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and complex natural products.[1][2] Among these, ethynylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of arylalkynes is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, functional materials, and complex natural products.[1][2] Among these, ethynylbenzoic acids are particularly valuable scaffolds. This guide provides an in-depth examination of the formation of trimethylsilyl (TMS)-protected ethynylbenzoic acid, a key intermediate that leverages the stability and versatility of a protected terminal alkyne. We will dissect the core chemical principles of the Sonogashira cross-coupling reaction, elucidate the indispensable role of the TMS protecting group, and present validated experimental protocols for both the coupling reaction and subsequent deprotection. This document is intended to serve as a practical and scientifically rigorous resource for professionals engaged in advanced chemical synthesis.

The Strategic Importance of TMS-Protected Ethynylbenzoic Acid

The rigid, linear geometry of the alkyne functional group, when incorporated into an aromatic system like benzoic acid, imparts unique structural and electronic properties. This makes ethynylbenzoic acid derivatives highly sought-after precursors in various fields:

  • Drug Development: They serve as versatile intermediates for creating complex molecules with potential therapeutic activity, such as SIB-1508Y (Altinicline), a nicotinic receptor agonist.[3]

  • Organic Materials: The conjugated π-system is fundamental to the design of organic light-emitting diodes (OLEDs), molecular wires, and other advanced functional materials.[1][4]

  • Natural Product Synthesis: The Sonogashira reaction is a powerful tool for constructing the carbon skeleton of intricate natural products.[1][3]

Directly handling the terminal alkyne of ethynylbenzoic acid can be challenging due to the acidity of the acetylenic proton, which can lead to undesired side reactions. The use of a trimethylsilyl (TMS) protecting group elegantly circumvents these issues. Trimethylsilylacetylene (TMSA) is a liquid, making it easier to handle than gaseous acetylene, and the TMS group effectively prevents the unwanted homocoupling (Glaser coupling) of the alkyne under reaction conditions.[3][5]

The Core Mechanism: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne is most efficiently achieved via the Sonogashira reaction.[2][6] Discovered by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[7][8] The reaction proceeds under remarkably mild conditions, often at room temperature, and tolerates a wide array of functional groups.[1][3]

The overall transformation for the synthesis of TMS-protected ethynylbenzoic acid is as follows:

The reaction mechanism is best understood as two interconnected, concurrently operating catalytic cycles.[9][10]

The Palladium Catalytic Cycle

The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together to form the new carbon-carbon bond.

  • Oxidative Addition: The cycle begins with a 14-electron Pd(0) complex, which undergoes oxidative addition with the aryl halide (R¹-X). This forms a 16-electron square planar Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[9]

  • Transmetalation: The Pd(II) complex receives the acetylide group from the copper acetylide intermediate (formed in the copper cycle). This step, known as transmetalation, results in a new Pd(II) complex containing both the aryl and acetylide ligands and regenerates the copper(I) catalyst.

  • Reductive Elimination: The final step involves the reductive elimination of the product, the arylalkyne. The two organic ligands couple, forming the C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]

The Copper Co-Catalyst Cycle

The copper(I) salt is crucial for activating the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) catalyst coordinates with the triple bond of the TMS-acetylene, forming a π-alkyne complex.

  • Deprotonation: The amine base deprotonates the terminal alkyne, increasing its nucleophilicity and forming the key copper(I) acetylide intermediate. This species is now primed to participate in the transmetalation step of the palladium cycle.[10]

Sonogashira_Mechanism Cu_Acetylide Cu_Acetylide PdII_Aryl PdII_Aryl Cu_Acetylide->PdII_Aryl Transfers Acetylide

Copper-Free Sonogashira Variant

While highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of alkynes (Glaser coupling).[3] To mitigate this, copper-free Sonogashira protocols have been developed. In these systems, a stronger base is typically used to deprotonate the alkyne directly, allowing it to coordinate with the palladium center without a copper intermediary.[9]

Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)benzoic acid

This section provides a representative, field-proven protocol for the synthesis of a TMS-protected ethynylbenzoic acid.

Reagents and Materials
Reagent/MaterialFormula/TypeM.W.Typical Amount (1 mmol scale)Purpose
4-Iodobenzoic acidC₇H₅IO₂248.021.0 eq (248 mg)Aryl Halide Substrate
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.221.2 - 1.5 eq (118-147 mg, ~0.17-0.21 mL)Alkyne Coupling Partner
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.902-3 mol% (14-21 mg)Palladium Catalyst
Copper(I) Iodide (CuI)CuI190.454-5 mol% (7.6-9.5 mg)Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19~10 mLBase and Solvent
Tetrahydrofuran (THF)C₄H₈O72.11~10 mLCo-Solvent
Inert GasNitrogen or Argon--Maintain Anaerobic Conditions
Step-by-Step Methodology

Workflow

  • Inert Atmosphere Setup: An oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet is assembled.

  • Charge Solids: The flask is charged with 4-iodobenzoic acid (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add Solvents: Anhydrous THF and triethylamine are added via syringe. The mixture is stirred to dissolve the solids.

  • Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can lead to catalyst degradation and alkyne homocoupling. This is typically done by three cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Add Alkyne: Trimethylsilylacetylene (1.2 eq) is added dropwise via syringe to the stirring solution at room temperature.

  • Reaction and Monitoring: The reaction is stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-iodobenzoic acid starting material.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with dilute HCl (e.g., 1M) to remove the amine base, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure TMS-protected ethynylbenzoic acid.[11][12]

Deprotection: Releasing the Terminal Alkyne

The TMS group is valued for its stability during the coupling reaction and its predictable, facile removal under specific conditions. This allows the terminal alkyne to be unmasked for subsequent synthetic transformations.[13][14]

Common Deprotection Methods
MethodReagentSolventConditionsNotes
Fluoride-Based Tetrabutylammonium fluoride (TBAF)THF0°C to RTHighly effective and common. Workup can sometimes be challenging.[15][16]
Base-Catalyzed Potassium carbonate (K₂CO₃)Methanol (MeOH)RTMild, inexpensive, and effective. Often preferred for its simple workup.[17]
Base-Catalyzed 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile/H₂O60°COffers high chemoselectivity, leaving other silyl ethers intact.[18]
Deprotection Protocol (K₂CO₃/Methanol)
  • Dissolution: Dissolve the TMS-protected ethynylbenzoic acid (1.0 eq) in methanol.

  • Add Base: Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction with dilute aqueous HCl. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-ethynylbenzoic or 4-ethynylbenzoic acid, often in high purity without needing further chromatography.[19]

Conclusion

The Sonogashira coupling provides a robust and highly efficient pathway for the synthesis of TMS-protected ethynylbenzoic acids. The strategic use of the trimethylsilyl protecting group is critical, offering superior handling properties and preventing undesirable side reactions, thereby ensuring high yields of the desired cross-coupled product. The protocols and mechanistic insights detailed in this guide represent a validated framework for researchers in drug discovery and materials science, enabling the reliable production of this versatile and valuable synthetic intermediate.

References

  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Al-Balushi, R. A., Al-Suti, M. K., & Khan, M. S. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(19), 10325-10355. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (n.d.). Retrieved from [Link]

  • Mathew, S. S., Rajalakshmi, C., & Thomas, V. I. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS Fall 2023. Retrieved from [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 8, 789-804. Retrieved from [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved from [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(12), 2631-2649. Retrieved from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases? - ResearchGate. (2017, March 21). Retrieved from [Link]

  • Deprotection mechanism : r/chemistry - Reddit. (2023, November 19). Retrieved from [Link]

  • Arcadi, A., & Chiarini, M. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 73. Retrieved from [Link]

  • Desilylations - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]

  • EI Mass spectrum of the TMS derivative of benzoic acid (24). - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed. (1977). International Journal of Peptide and Protein Research, 9(2), 129-136. Retrieved from [Link]

  • TMS deprotection of acid- and base-sensitive substrate : r/Chempros - Reddit. (2021, May 26). Retrieved from [Link]

  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid - Arkivoc. (n.d.). Retrieved from [Link]

  • Crystal structure of 3-ethynylbenzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Benzoic Acid, TMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed. (1977). International Journal of Peptide and Protein Research, 9(2), 129-136. Retrieved from [Link]

  • Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the TMS Deprotection of 2-[(Trimethylsilyl)ethynyl]benzoic Acid using TBAF

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Introduction & Mechanistic Causality The deprotection of trimethylsilyl (TMS) alkynes i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Introduction & Mechanistic Causality

The deprotection of trimethylsilyl (TMS) alkynes is a fundamental transformation in organic synthesis, frequently utilized in the preparation of complex pharmaceuticals, click-chemistry precursors, and tandem cyclization substrates[1]. While tetrabutylammonium fluoride (TBAF) is the gold-standard reagent for this cleavage due to the high thermodynamic stability of the Si–F bond (~582 kJ/mol)[2], applying standard protocols to 2-[(trimethylsilyl)ethynyl]benzoic acid often results in poor yields or stalled reactions.

As a Senior Application Scientist, I frequently observe that failures in this specific deprotection do not stem from poor technique, but from a fundamental misunderstanding of reagent stoichiometry in the presence of competing functional groups[3].

The Acid-Base Conundrum

2-[(Trimethylsilyl)ethynyl]benzoic acid contains a highly acidic carboxylic acid moiety (pKa ~4.0). TBAF is intrinsically basic. When TBAF is introduced, the first equivalent is immediately consumed in an acid-base neutralization, deprotonating the carboxylic acid to form a tetrabutylammonium carboxylate salt. Consequently, the fluoride ion is protonated to form bifluoride ( HF2−​ ) or hydrogen-bonded species, drastically reducing its nucleophilicity.

The Causality Rule: To achieve complete desilylation, a minimum of 2.2 to 2.5 equivalents of TBAF must be used[4]. The first equivalent acts as a sacrificial base, while the remaining equivalents drive the nucleophilic attack on the silicon atom.

The Workup Imperative

Because the reaction generates a highly water-soluble tetrabutylammonium carboxylate salt, standard aqueous workups will result in the total loss of the product into the aqueous waste stream. A strict acidic quench (lowering the pH to ~2) is mandatory to re-protonate the carboxylate back to the free 2-ethynylbenzoic acid, allowing it to partition into the organic extraction phase[1].

Process Visualization

Workflow cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Workup & Isolation SM 2-[(TMS)ethynyl]benzoic acid (1.0 equiv) in THF TBAF1 Add TBAF (1.0 equiv) Neutralizes -COOH to Carboxylate SM->TBAF1 TBAF2 Add TBAF (1.2 - 1.5 equiv) Cleaves C-Si Bond (Desilylation) TBAF1->TBAF2 Quench Acidic Quench (1M HCl) Restores -COOH (pH ~2) TBAF2->Quench Monitor via TLC Proceed when complete Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract Product 2-Ethynylbenzoic acid (Isolated Target) Extract->Product

Figure 1: Logical workflow and stoichiometric causality for TBAF-mediated TMS deprotection.

Materials and Reagents

Reagent / MaterialRoleEquivalentsSpecifications
2-[(TMS)ethynyl]benzoic acid Substrate1.0 eqHigh purity (>98%), dry
TBAF (1.0 M in THF) Base & Nucleophile2.2 – 2.5 eqContains ~5% water (acts as proton source for acetylide)
Tetrahydrofuran (THF) Solvent0.2 MAnhydrous
1M HCl (Aqueous) Quenching AgentExcessRequired for pH adjustment
Ethyl Acetate (EtOAc) Extraction Solvent-ACS Grade
Sodium Sulfate (Na₂SO₄) Drying Agent-Anhydrous

Step-by-Step Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure process integrity.

Step 1: Reaction Setup
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-[(trimethylsilyl)ethynyl]benzoic acid (1.0 mmol, 218.3 mg).

  • Evacuate and backfill the flask with Nitrogen or Argon (3 cycles).

  • Inject anhydrous THF (5.0 mL) and stir until the substrate is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exotherm generated by the initial acid-base neutralization.

Step 2: Reagent Addition & Execution
  • Slowly add TBAF (1.0 M solution in THF, 2.5 mL, 2.5 mmol) dropwise over 5 minutes.

  • Observe the reaction; a slight color change (often pale yellow to orange) may occur.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.

Step 3: Self-Validating Reaction Monitoring (TLC)

Standard TLC will fail here if not properly executed. 8. Mini-Workup Checkpoint: Extract a 10 µL aliquot of the reaction mixture. Add it to a microcentrifuge tube containing 100 µL of EtOAc and 100 µL of 1M HCl. Shake well. 9. Spot the organic (top) layer onto a silica TLC plate. Elute with 20% EtOAc in Hexanes containing 1% Glacial Acetic Acid. 10. Validation: If the spot remains at the baseline, the aliquot was not properly acidified. If the starting material spot (higher Rf) is absent and a new, more polar spot (lower Rf) appears, desilylation is complete.

Step 4: Quench and Isolation
  • Once complete, cool the reaction flask back to 0 °C.

  • Critical pH Checkpoint: Slowly add 1M aqueous HCl dropwise while stirring until the aqueous phase reaches a pH of ~2 (verify with pH paper). Causality: This guarantees the conversion of the tetrabutylammonium carboxylate back to the lipophilic carboxylic acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic extracts with distilled water (10 mL) to remove residual TBAF salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Note: The byproduct, fluorotrimethylsilane (TMS-F), is highly volatile (bp ~16 °C) and is safely removed during rotary evaporation.

Quantitative Data & Troubleshooting

Table 2: Process Parameters and Troubleshooting Matrix

Observation / IssueRoot Cause Analysis (Causality)Corrective Action
Incomplete Conversion Insufficient TBAF equivalents. The carboxylic acid consumed the fluoride, leaving none for desilylation.Ensure exactly 2.2 to 2.5 equivalents of TBAF are used. Do not use 1.1 equivalents.
Zero/Low Yield after Extraction Failure to acidify the reaction during workup. Product remained in the aqueous layer as a carboxylate salt.Re-extract the aqueous waste layer after verifying the pH is adjusted to ~2 with 1M HCl.
Baseline Smearing on TLC Lack of acetic acid in the TLC eluent, causing the carboxylic acid product to streak.Add 1-2% glacial acetic acid or formic acid to the TLC developing solvent.
High Mass Recovery but Impure Residual tetrabutylammonium salts trapped in the organic phase.Perform an additional wash of the organic layer with water, or purify via short silica plug.

References

  • Application Notes and Protocols: Trimethylsilyl 2-hydroxybenzoate as a Protecting Group Benchchem URL
  • Investigating the stereochemical outcome of a tandem cyclization - coupling reaction leading to a 3-arylmethylideneisobenzofuran-1-one Semantic Scholar URL
  • TBAF-Catalyzed O-Nucleophilic Cyclization of Enaminones: A Process for the Synthesis of Dihydroisobenzofuran Derivatives ACS Publications URL
  • Reddit (r/Chempros)

Sources

Application

2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Versatile Precursor for the Synthesis of Isocoumarin and Phthalide Natural Products

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols Executive Summary & Scientific Rationale Isocoumarins and isobenzofuranones (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocols

Executive Summary & Scientific Rationale

Isocoumarins and isobenzofuranones (phthalides) are privileged oxygen-containing heterocyclic scaffolds found in a vast array of bioactive natural products, including thunberginols, coriandrin, and oosponol. The construction of these core structures often relies on the transition-metal-catalyzed or electrophile-mediated cyclization of ortho-alkynylbenzoic acids.

Among the available precursors, 2-[(trimethylsilyl)ethynyl]benzoic acid (TMS-EBA) has emerged as a highly versatile and stable building block. The strategic incorporation of the trimethylsilyl (TMS) protecting group serves a dual purpose:

  • Protection: It sterically shields the terminal alkyne, preventing unwanted Glaser-type oxidative homocoupling during the initial Sonogashira cross-coupling used to synthesize the precursor[1].

  • Regiocontrol: During the subsequent cyclization step, the bulky and electronically stabilizing TMS group profoundly influences the regioselectivity of the nucleophilic attack by the carboxylate oxygen, allowing chemists to selectively toggle between 6-endo-dig and 5-exo-dig pathways[2].

Mechanistic Insights: The Cyclization Dichotomy

The transformation of TMS-EBA into natural product scaffolds is governed by the choice of catalyst and solvent, which dictate the trajectory of the intramolecular nucleophilic attack.

  • 6-endo-dig Cyclization (Isocoumarin Pathway): When subjected to electrophilic activation (e.g., by I₂, ICl, or Ag⁺/Au⁺/BF₃·Et₂O catalysts), the alkyne pi-system is activated. The steric bulk of the TMS group hinders attack at the alpha-carbon, directing the carboxylate oxygen exclusively to the beta-carbon. Depending on the reagent, the TMS group can be removed in situ (desilylative cyclization) or undergo ipso-substitution (halodesilylation) to yield 4-haloisocoumarins[3].

  • 5-exo-dig Cyclization (Phthalide Pathway): Specific catalytic systems, such as CuCl₂ in ionic liquids (e.g., EmimEtSO₄), can override this steric bias, redirecting the pathway toward a 5-exo-dig cyclization to yield isobenzofuranones[2].

Pathway SM 2-Iodobenzoic Acid + TMS-Acetylene Precursor 2-[(Trimethylsilyl)ethynyl]benzoic acid (TMS-EBA) SM->Precursor Pd(PPh3)2Cl2, CuI Et3N, THF, RT IsoC Isocoumarins (6-endo-dig Cyclization) Precursor->IsoC AgOTf or BF3·Et2O (Desilylative Cyclization) Phthal Isobenzofuranones (5-exo-dig Cyclization) Precursor->Phthal CuCl2 / Ionic Liquids (e.g., EmimEtSO4) IodoIsoC 4-Iodoisocoumarins (ipso-Iododesilylation) Precursor->IodoIsoC I2 or ICl, CH2Cl2 (Electrophilic Cyclization)

Divergent cyclization pathways of 2-[(trimethylsilyl)ethynyl]benzoic acid.

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes the quantitative data regarding the effect of catalyst and solvent on the cyclization mode and overall yield of the resulting heterocyclic core.

Table 1: Reaction Conditions and Regioselectivity for TMS-EBA Cyclization

Catalyst / ReagentSolventReaction ModeMajor ProductYield (%)Reference
I₂ or ICl (1.2 eq)CH₂Cl₂6-endo-dig4-Iodoisocoumarin85–92[2]
BF₃·Et₂O (cat.)DCE6-endo-digIsocoumarin (desilylated)86[3]
AgOTf (cat.)Toluene6-endo-digIsocoumarin (desilylated)80–88[4]
CuCl₂ (cat.)EmimEtSO₄ (IL)5-exo-digIsobenzofuranone75–82[2]

Experimental Protocols

The following self-validating protocols detail the synthesis of TMS-EBA and its subsequent conversion into a highly functionalizable 4-iodoisocoumarin intermediate.

Protocol 1: Synthesis of 2-[(Trimethylsilyl)ethynyl]benzoic Acid

Objective: Construct the TMS-protected alkyne precursor via Sonogashira cross-coupling. Causality & Design: We utilize Pd(PPh₃)₂Cl₂ and CuI as the co-catalytic system. Triethylamine (Et₃N) is selected as both the solvent and the base to neutralize the hydroiodic acid (HI) generated, driving the catalytic cycle forward[1]. The TMS group is critical here; it sterically shields the alkyne, preventing Glaser-type oxidative homocoupling that typically plagues terminal alkynes in the presence of trace oxygen.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (10.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 0.5 mol%), and CuI (0.1 mmol, 1.0 mol%).

  • Degassing: Purge the flask with inert nitrogen (N₂) gas for 10 minutes to exclude oxygen and prevent catalyst deactivation.

  • Reagent Addition: Inject anhydrous Et₃N (40 mL) followed by trimethylsilylacetylene (15.0 mmol, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 5–6 hours. Monitor the consumption of 2-iodobenzoic acid via TLC (eluent: Hexanes/EtOAc 2:1 with 1% AcOH).

  • Acidic Workup (Crucial Step): The product exists as a triethylammonium salt in solution. Concentrate the mixture under reduced pressure, then resuspend in EtOAc (50 mL). Wash with 1M HCl (3 × 30 mL) to protonate the carboxylate, ensuring the free acid partitions into the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield pure TMS-EBA.

Protocol 2: Electrophilic Iodolactonization to 4-Iodoisocoumarin

Objective: Convert TMS-EBA into a 4-iodoisocoumarin scaffold, a highly functionalizable intermediate for natural product synthesis. Causality & Design: The addition of an electrophilic halogen source (I₂ or ICl) activates the alkyne pi-system. The ortho-carboxylic acid acts as an intramolecular nucleophile. The steric bulk of the TMS group directs the nucleophilic attack exclusively to the beta-carbon (6-endo-dig). Concurrently, the TMS group undergoes ipso-iododesilylation, yielding a C4-iodinated isocoumarin[2]. This C-I bond serves as an essential synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install complex side chains.

Step-by-Step Methodology:

  • Preparation: Dissolve TMS-EBA (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask shielded from direct light (to prevent radical side reactions of iodine).

  • Electrophile Addition: Add molecular iodine (I₂, 6.0 mmol, 1.2 equiv) or Iodine monochloride (ICl) in a single portion.

  • Cyclization: Stir the dark solution at room temperature for 12 hours. Self-Validation: The disappearance of the alkyne stretch (~2150 cm⁻¹) in FT-IR or the shift in the carboxylate peak confirms cyclization.

  • Quenching (Crucial Step): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃, 30 mL) and stir vigorously until the organic layer turns from purple/brown to pale yellow or colorless. This reduces unreacted electrophilic iodine to water-soluble iodide, preventing over-oxidation during isolation.

  • Extraction: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), dry the combined organics over MgSO₄, and concentrate to afford the 4-iodoisocoumarin.

Workflow Step1 Reagent Prep (Dry Solvents, N2) Step2 Sonogashira Coupling (RT) Step1->Step2 Step3 Acidic Workup & Extraction Step2->Step3 Step4 Electrophilic Iodolactonization Step3->Step4 Step5 Na2S2O3 Wash & Purification Step4->Step5

Experimental workflow for the synthesis of 4-iodoisocoumarins.

References

  • Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic liquids The Royal Society of Chemistry 2[2]

  • Modular Synthesis of 3-Substituted Isocoumarins via Silver-Catalyzed Aerobic Oxidation/6-Endo Heterocyclization of ortho-Alkynylbenzaldehydes ResearchGate 4[4]

  • Lactonization of 2-Alkynylbenzoates for the Assembly of Isochromenones Mediated by BF₃·Et₂O ACS Publications (The Journal of Organic Chemistry) 3[3]

  • Palladium-Catalyzed Tandem Cyclization of Functional Diarylalkynes and Isocyanides for the Assembly of Isochromeno[4,3-c]quinolines ACS Publications (The Journal of Organic Chemistry) 1[1]

Sources

Method

solid-phase peptide synthesis using 2-[(trimethylsilyl)ethynyl]benzoic acid derivatives

Application Note: Advanced Solid-Phase Peptide Synthesis and Bioconjugation using 2-[(Trimethylsilyl)ethynyl]benzoic Acid Derivatives Executive Summary The incorporation of unnatural synthetic handles into peptide backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis and Bioconjugation using 2-[(Trimethylsilyl)ethynyl]benzoic Acid Derivatives

Executive Summary

The incorporation of unnatural synthetic handles into peptide backbones is a cornerstone of modern drug development, enabling the creation of targeted radioligands, fluorescent probes, and constrained peptidomimetics. Among these handles, 2-[(trimethylsilyl)ethynyl]benzoic acid (2-TMS-EB) and its derivatives offer an exceptionally versatile platform for late-stage, on-resin functionalization. This application note provides a comprehensive, self-validating methodology for integrating 2-TMS-EB into standard Fmoc Solid-Phase Peptide Synthesis (SPPS), detailing the mechanistic rationale behind orthogonal deprotection and divergent downstream functionalization (CuAAC click chemistry and transition-metal-catalyzed cyclization).

Mechanistic Rationale & Causality in Experimental Design

The strategic value of 2-TMS-EB lies in its dual-reactivity profile and its strict orthogonality to standard SPPS conditions.

  • Why Trimethylsilyl (TMS) Protection? Terminal alkynes are prone to unwanted side reactions, such as Glaser homocoupling, under the repeated basic conditions (e.g., 20% piperidine) and oxidative stress of prolonged Fmoc-SPPS. The bulky TMS group sterically shields the alkyne, ensuring the ethynyl moiety remains completely inert during peptide chain elongation[1].

  • The Thermodynamic Drive of Deprotection: Once the peptide is fully assembled, the TMS group must be removed. Rather than using harsh basic conditions (like K₂CO₃/MeOH) which risk hydrolyzing ester linkages or racemizing the peptide, we utilize Tetrabutylammonium fluoride (TBAF). The causality here is thermodynamic: the formation of an exceptionally strong Silicon-Fluorine bond (582 kJ/mol) drives the rapid, quantitative cleavage of the Si-C bond under mild, neutral conditions, preserving the integrity of the peptide backbone.

  • The Ortho-Effect for Peptidomimetic Cyclization: While para-ethynylbenzoic acids are strictly limited to linear bioconjugation[2], the ortho-relationship in 2-TMS-EB is mechanistically privileged. Upon activation of the deprotected terminal alkyne by a soft Lewis acid (such as Ag⁺ or Au³⁺), the adjacent amide nitrogen is perfectly positioned to undergo a 5-exo-dig or 6-endo-dig intramolecular nucleophilic attack. This cascade yields highly stable, fluorescent isoquinolone or isocoumarin heterocycles directly on the solid support, providing a powerful tool for structural rigidification.

Process Visualization

Workflow A 1. Fmoc-SPPS Peptide Assembly B 2. Coupling: 2-TMS-EB (HATU / DIPEA) A->B C 3. Orthogonal TMS Deprotection (TBAF / DMF) B->C D Divergent Late-Stage Functionalization C->D E Pathway A: CuAAC Click (Triazole Bioconjugation) D->E F Pathway B: Metal-Catalyzed Cyclization (Isoquinolone) D->F G TFA Cleavage & HPLC Purification E->G F->G

Fig 1. Divergent solid-phase functionalization using 2-TMS-ethynylbenzoic acid.

Step-by-Step Experimental Protocols

Note: The following protocols assume a starting scale of 0.1 mmol using a standard Rink Amide or Wang resin.

Protocol 1: On-Resin N-Terminal Coupling of 2-TMS-EB

Due to the steric hindrance imposed by the ortho-ethynyl group, highly efficient coupling reagents are required to prevent truncated sequences.

  • Preparation: Dissolve 2-TMS-EB (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution. Agitate for 2 minutes to form the active OAt ester.

  • Coupling: Add the activated mixture to the swelled, N-terminally deprotected peptide-resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL).

  • Self-Validation Checkpoint: Perform a standard Kaiser test. A yellow/colorless bead indicates complete coupling. If beads are blue, repeat steps 1-4.

Protocol 2: Orthogonal TMS Deprotection
  • Reagent Addition: Treat the resin with a 1.0 M solution of TBAF in THF diluted 1:1 with DMF (total volume 3 mL).

  • Reaction: Agitate at room temperature for 45 minutes.

  • Quenching & Washing: Drain and wash extensively with DMF (5 × 3 mL), followed by 1% Acetic Acid in DMF (2 × 3 mL) to neutralize any residual basic fluoride species, and finally DCM (3 × 3 mL).

  • Self-Validation Checkpoint: Cleave ~2 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze the crude via LC-MS. You must observe a mass shift of exactly -72.1 Da relative to the protected peptide, confirming complete quantitative removal of the -Si(CH₃)₃ group.

Protocol 3: Divergent Downstream Functionalization

Pathway A: CuAAC (Click Chemistry) Bioconjugation

  • Reaction Mixture: To the deprotected alkyne-resin, add an azide-bearing payload (e.g., fluorophore or PEG-azide, 3 eq), CuI (0.5 eq), and Sodium Ascorbate (1.0 eq) in a degassed mixture of DMF/H₂O (4:1, 3 mL).

  • Catalysis: Agitate overnight at room temperature under an inert atmosphere (N₂ or Ar) to prevent oxidative Glaser coupling.

  • Resin Cleanup: Wash the resin with a 0.1 M solution of Sodium Diethyldithiocarbamate in DMF to chelate and strip residual copper, preventing it from interfering with final HPLC purification.

Pathway B: On-Resin Isoquinolone Cyclization

  • Reaction Mixture: Suspend the resin in anhydrous DMF/Ethanol (1:1, 3 mL). Add AgNO₃ (0.2 eq) or AuCl₃ (0.05 eq).

  • Catalysis: Heat the suspension to 60°C and agitate for 12 hours. The metal coordinates to the alkyne, increasing its electrophilicity and triggering attack by the adjacent amide nitrogen.

  • Self-Validation Checkpoint: Perform a micro-cleavage and analyze via LC-MS. Because this is an intramolecular isomerization, the mass will remain identical to the starting material. However, successful cyclization is confirmed by a significant shift in HPLC retention time and the emergence of a strong, characteristic fluorescence emission (ex: ~330 nm, em: ~430 nm) unique to the isoquinolone core.

Protocol 4: Global Cleavage and Deprotection
  • Cleavage: Treat the functionalized resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2 hours at room temperature. Note: If utilizing Sonogashira cross-coupling[3] instead of CuAAC, avoid silane scavengers (TIS) as they can prematurely reduce bisarylethyne bridges to alkenes.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge, decant, and lyophilize prior to preparative RP-HPLC.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected conversion rates for the integration and functionalization of 2-TMS-EB derivatives in SPPS workflows.

Modification StepPrimary Reagents / CatalystsTemperatureTimeExpected Conversion (%)
N-Terminal Coupling 2-TMS-EB, HATU, DIPEA25°C2.0 h> 99%
TMS Deprotection 1.0 M TBAF in THF/DMF25°C0.75 h> 95%
CuAAC (Click) R-N₃, CuI, Na-Ascorbate25°C12.0 h> 90%
Ag-Catalyzed Cyclization AgNO₃ (20 mol%)60°C12.0 h80 - 85%
Sonogashira Coupling Ar-I, Pd(PPh₃)₂Cl₂, CuI45°C16.0 h75 - 85%

References

  • Source: vulcanchem.
  • Source: epfl.
  • Source: acs.
  • Source: rsc.

Sources

Application

Application Note: Copper-Free Click Chemistry Workflows Utilizing TMS-Ethynylbenzoic Acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bioconjugation Protocols, and Electronic Alkyne Activation Introduction: The Evolution of Copper-Free Cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bioconjugation Protocols, and Electronic Alkyne Activation

Introduction: The Evolution of Copper-Free Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation. However, the reliance on cytotoxic copper catalysts limits its utility in live-cell applications and sensitive protein conjugations, as copper ions generate reactive oxygen species (ROS) that induce strand breaks in nucleic acids and denature proteins[1].

To circumvent this, the field developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using bulky cyclooctynes (e.g., DBCO)[1]. While effective, these strained rings are highly hydrophobic, synthetically tedious, and can disrupt the folding of small peptides[2].

TMS-ethynylbenzoic acid (TMS-EBA) offers a powerful, modern alternative. While terminal alkynes are inert without copper, the trimethylsilyl (TMS) protected alkyne can be converted into an alkynyl sulfonium salt [2]. This transformation lowers the lowest unoccupied molecular orbital (LUMO+1) of the alkyne, enabling rapid, spontaneous cycloaddition with azides at ambient temperatures in aqueous media—achieving copper-free click chemistry through electronic rather than steric activation[3],[4].

Mechanistic Rationale: The Silicon β -Effect and Electronic Activation

As a Senior Application Scientist, it is critical to understand why the TMS group is not merely a protecting group here, but a functional requirement for activation.

When TMS-EBA is reacted with an activated sulfoxide, the highly electrophilic sulfonium intermediate attacks the alkyne[2]. If this were a terminal alkyne, the resulting intermediate would be unstable, leading to unwanted hydration or polymerization. However, the TMS group provides the silicon β -effect , hyperconjugatively stabilizing the transient carbocation. The subsequent elimination of the TMS group (as TMS-OTf) drives the reaction forward, yielding a stable, water-soluble alkynyl sulfonium salt[3].

This sulfonium group acts as a strong electron-withdrawing moiety. Density Functional Theory (DFT) computations reveal that the sulfonium group significantly stabilizes the LUMO+1 of the triple bond, reducing the energy gap with the azide's highest occupied molecular orbital (HOMO)[3]. This orbital overlap facilitates a rapid, catalyst-free [3+2] cycloaddition[4].

Mechanism N1 TMS-Ethynylbenzoic Acid (TMS-EBA) N2 Electrophilic Attack [Ph2S-OTf]+ N1->N2 N3 β-Silicon Stabilized Carbocation N2->N3 Silicon β-effect N4 Alkynyl Sulfonium Salt (Lowered LUMO+1) N3->N4 - TMS-OTf N5 Azide (HOMO) Orbital Overlap N4->N5 Electronic Activation (No Strain) N6 1,4- / 1,5-Triazole Sulfonium Conjugate N5->N6 Ambient Temp Click

Fig 1. Mechanistic pathway of TMS-alkyne activation and subsequent copper-free click cycloaddition.

Quantitative Data: Comparison of Click Modalities

To justify the selection of TMS-EBA derived sulfonium-click over traditional CuAAC or SPAAC, we must evaluate the physicochemical parameters of each system.

ParameterCuAAC (Terminal Alkyne)SPAAC (DBCO/Cyclooctyne)Sulfonium-Click (TMS-EBA Derived)
Catalyst Required Yes (Cu(I), Ascorbate)NoNo
Activation Mechanism Metal CoordinationRing Strain (~18 kcal/mol)Electronic (LUMO+1 lowering)
Steric Footprint Minimal (Linear)Bulky (Bicyclic)Minimal (Linear)
Aqueous Solubility Low to ModeratePoor (Highly Hydrophobic)High (Ionic Sulfonium)
Biocompatibility Low (ROS Generation)HighHigh (Biorelevant conditions)
Reaction Temperature AmbientAmbientAmbient

Data synthesized from established click chemistry parameters and recent sulfonium-click literature[1],[2],[3].

Experimental Protocols

The following self-validating protocols describe the end-to-end workflow: converting TMS-EBA into a reactive copper-free click linker, conjugating it to a target protein, and executing the cycloaddition.

Protocol A: Synthesis of the Alkynyl Sulfonium Click Linker

Causality Check: Trifluoromethanesulfonic anhydride (Tf2O) is highly reactive and incompatible with aqueous proteins. Therefore, the TMS-alkyne must be activated to the sulfonium salt before introduction to any biological system[2].

Reagents: TMS-ethynylbenzoic acid (TMS-EBA), Diphenyl sulfoxide, Tf2O, anhydrous CH2Cl2.

  • Activation: Dissolve diphenyl sulfoxide (1.0 equiv) in anhydrous CH2Cl2 under an inert N2 atmosphere. Cool the reaction vessel to -50 °C using a dry ice/acetone bath.

  • Electrophile Generation: Add Tf2O (1.0 equiv) dropwise. Stir for 1 hour at -50 °C to form the highly electrophilic sulfonium intermediate.

  • TMS Substitution: Dissolve TMS-EBA (1.0 equiv) in anhydrous CH2Cl2 and add it dropwise to the reaction mixture.

  • Thermal Control: Gradually warm the reaction to -15 °C and stir for 6 hours[2]. Critical Step: Exceeding -15 °C prematurely can lead to alkyne polymerization. The TMS group is eliminated as TMS-OTf.

  • Isolation: Precipitate the product by adding cold diethyl ether. Filter and dry under a vacuum to obtain 4-(diphenylsulfonium-ethynyl)benzoic acid triflate.

Protocol B: Bioconjugation and Copper-Free Click

Causality Check: The resulting sulfonium-EBA possesses a free carboxylic acid, allowing standard EDC/NHS coupling to primary amines (lysine residues) on the target protein.

Reagents: 4-(diphenylsulfonium-ethynyl)benzoic acid triflate, EDC-HCl, Sulfo-NHS, Target Protein, Azide-functionalized probe (e.g., Azide-Fluorophore).

  • Linker Activation: Dissolve the sulfonium-EBA linker in MES buffer (pH 6.0). Add EDC (10 equiv) and Sulfo-NHS (10 equiv). Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Protein Conjugation: Add the activated linker to the target protein dissolved in PBS (pH 7.4). Incubate for 2 hours at room temperature.

  • Self-Validation (Purification & QC): Remove unreacted linker using a size-exclusion chromatography column (e.g., Sephadex G-25). Verify successful conjugation via MALDI-TOF MS; the mass shift will confirm the addition of the sulfonium-EBA tags.

  • Copper-Free Click: To the purified sulfonium-alkyne-protein conjugate, add the Azide-Fluorophore at a 1:3 molar ratio (protein:probe).

  • Incubation: Incubate at room temperature for 2 to 12 hours. The electron-deficient alkyne will spontaneously react with the azide in the aqueous media[3].

  • Final Isolation: Purify the clicked conjugate via dialysis or size-exclusion chromatography.

Workflow A TMS-Ethynylbenzoic Acid B Diphenyl Sulfoxide + Tf2O (DCM, -15°C) A->B Protocol A C Alkynyl Sulfonium Benzoic Acid (Stable, Water-Soluble) B->C Desilylation D EDC/Sulfo-NHS Activation (MES Buffer, pH 6.0) C->D Protocol B E Amide Coupling to Protein (PBS, pH 7.4) D->E Bioconjugation G Copper-Free Triazole Conjugate (Ambient Temp, Aqueous) E->G Activated Alkyne F Azide-Tagged Probe (Fluorophore/Drug) F->G Spontaneous Click

Fig 2. End-to-end experimental workflow for TMS-EBA activation, protein conjugation, and copper-free click.

References

  • Hou, Z., et al. "Sulfonium Triggered Alkyne–Azide Click Cycloaddition." Organic Letters, vol. 24, no. 7, 2022, pp. 1448-1453.[Link]

  • Hou, Z., et al. (PubMed Index). "Sulfonium Triggered Alkyne-Azide Click Cycloaddition." National Library of Medicine, 2022.[Link]

  • Glen Research. "Copper-free Click Chemistry Reagents." Glen Report, 2022.[Link]

Sources

Method

Advanced Esterification Protocols for 2-[(Trimethylsilyl)ethynyl]benzoic Acid

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of functionalizing sterically hindered, sensitive building blocks. 2-[(Trimethylsilyl)ethynyl]benzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing sterically hindered, sensitive building blocks. 2-[(Trimethylsilyl)ethynyl]benzoic acid is a prime example. It is a highly valuable precursor for synthesizing isocoumarins, phthalides, and complex functionalized arenes, including substrates for gold-catalyzed etherifications and Friedel-Crafts alkylations[1].

The Chemical Challenge:

  • Steric Hindrance: The bulky ortho-TMS-ethynyl group significantly shields the carboxylic acid, drastically reducing the rate of nucleophilic attack at the carbonyl carbon.

  • Chemoselectivity (TMS-Alkyne Lability): The trimethylsilyl (TMS) protecting group is highly susceptible to cleavage under strongly basic conditions (e.g., aqueous NaOH/KOH with alcohols) or nucleophilic fluoride sources. Furthermore, strong Brønsted acids (like refluxing H2SO4 in Fischer esterification) can promote alkyne hydration or premature desilylation.

The Solution: To ensure a self-validating, high-yielding system, we must bypass traditional Fischer esterification. Instead, we employ mild, neutral, or weakly basic activation strategies. The mechanistic causality dictates three primary routes:

  • Carbodiimide-Mediated (Steglich) Esterification: Utilizes EDC and DMAP. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate that easily overcomes the ortho-steric bulk, while maintaining a neutral pH to preserve the TMS group.

  • Base-Promoted O-Alkylation: Utilizes mild bases (K2CO3 or Cs2CO3) and alkyl halides[2]. This method bypasses carbonyl activation entirely, relying instead on the nucleophilicity of the carboxylate anion. It has been proven effective for sterically hindered benzoic acids[3].

  • Acid Chloride Activation: Utilizes oxalyl chloride and catalytic DMF. The byproduct gases (CO, CO2, HCl) are easily removed, and the highly reactive acid chloride reacts rapidly with bulky alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine).

Quantitative Method Comparison

To facilitate experimental design, the following table summarizes the quantitative metrics and optimal use cases for each esterification strategy.

MethodReagentsTypical YieldReaction TimeTMS-Cleavage RiskOptimal Substrates
Steglich EDC·HCl, DMAP, ROH, CH2Cl280–95%4–12 hVery LowPrimary & secondary aliphatic alcohols.
O-Alkylation K2CO3/Cs2CO3, R-X, DMF85–98%2–8 hLow (if anhydrous)Methyl[4], benzyl, and allyl halides.
Acid Chloride (COCl)2, cat. DMF, Pyridine70–90%1–3 hModeratePhenols, tertiary alcohols, bulky amines.

Workflow & Decision Matrix

EsterificationWorkflow Start 2-[(TMS)ethynyl]benzoic acid Decision Target Ester Type? Start->Decision Steglich Steglich Esterification (EDC, DMAP, ROH) Decision->Steglich Primary/Sec Alcohols Alkylation O-Alkylation (K2CO3, R-X, DMF) Decision->Alkylation Methyl/Benzyl Halides AcidChloride Acid Chloride Route ((COCl)2, then ROH) Decision->AcidChloride Phenols/Bulky Alcohols Product TMS-Protected Ester (High Yield, No Cleavage) Steglich->Product Alkylation->Product AcidChloride->Product

Workflow for selecting the optimal esterification method preserving the TMS-alkyne.

Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP Method)

Designed for coupling with primary and secondary alcohols under strictly neutral conditions.

Causality & Design: EDC·HCl is selected over DCC to ensure the urea byproduct is water-soluble, preventing the tedious filtration of dicyclohexylurea. DMAP (0.1–0.2 equivalents) is non-negotiable; without it, the steric bulk of the ortho-TMS-ethynyl group will stall the reaction at the O-acylisourea intermediate, leading to the formation of an unreactive N-acylurea byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-[(trimethylsilyl)ethynyl]benzoic acid (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous CH2Cl2 (10 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.15 mmol, 18 mg). Stir for 5 minutes at 0 °C (ice bath).

  • Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 230 mg) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a highly UV-active spot with a higher Rf than the starting acid.

  • Workup: Dilute the mixture with CH2Cl2 (20 mL). Wash sequentially with 5% aqueous citric acid (2 × 15 mL) to remove DMAP and unreacted EDC, followed by saturated aqueous NaHCO3 (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Base-Promoted O-Alkylation (Synthesis of Methyl/Benzyl Esters)

Designed for rapid synthesis of methyl or benzyl esters using alkyl halides[2].

Causality & Design: By deprotonating the carboxylic acid to form a highly nucleophilic carboxylate, we bypass the sterically hindered carbonyl carbon. Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) in a polar aprotic solvent (DMF or THF/DMF) provides sufficient basicity to deprotonate the acid without cleaving the TMS group[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[(trimethylsilyl)ethynyl]benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) in a dry flask under argon.

  • Deprotonation: Add finely powdered, anhydrous Cs2CO3 (1.2 mmol, 391 mg). Stir at room temperature for 15 minutes to ensure complete formation of the carboxylate salt. Note: Do not heat, as elevated temperatures in the presence of base may risk TMS cleavage.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 mmol, 93 µL) dropwise via syringe.

  • Reaction: Stir the suspension at room temperature for 2–4 hours. Self-Validation: The reaction mixture will turn from a cloudy suspension to a finer, more homogenous dispersion as the reaction proceeds.

  • Workup: Quench the reaction by adding cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers thoroughly with water (3 × 15 mL) to remove DMF, followed by brine (15 mL).

  • Isolation: Dry over MgSO4, filter, and evaporate the solvent. The resulting methyl 2-[(trimethylsilyl)ethynyl]benzoate is typically pure enough for downstream applications but can be purified via silica gel chromatography (0-5% EtOAc in Hexanes)[4].

Analytical Self-Validation (E-E-A-T)

To ensure the integrity of the protocol, the final product must be validated for the retention of the TMS-alkyne group:

  • 1H NMR Spectroscopy: Look for a sharp, distinct singlet integrating to 9 protons at approximately δ 0.25 ppm (CDCl3). The disappearance of this peak indicates accidental desilylation (yielding a terminal alkyne, which would show a ~1H singlet around δ 3.3 ppm).

  • IR Spectroscopy: A sharp, weak-to-medium absorption band around 2150 cm⁻¹ confirms the presence of the internal C≡C triple bond, while the ester carbonyl should appear strongly around 1720–1730 cm⁻¹ .

References

  • Asao, N., Sato, K., Menggenbateer, & Yamamoto, Y. (2007). Gold-Catalyzed Etherification and Friedel−Crafts Alkylation Using ortho-Alkynylbenzoic Acid Alkyl Ester as an Efficient Alkylating Agent. Organic Letters.[Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Organic Chemistry Portal.[Link]

  • Villemagne, B., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 2-[(trimethylsilyl)ethynyl]benzoic acid without degradation

Welcome to the Advanced Application Support Center. As drug development and materials science researchers, you often encounter the challenge of purifying bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development and materials science researchers, you often encounter the challenge of purifying bifunctional molecules. 2-[(Trimethylsilyl)ethynyl]benzoic acid presents a unique synthetic paradox: it contains a highly polar, acidic carboxylic acid moiety alongside a sterically accessible, acid/base-sensitive trimethylsilyl (TMS) protected alkyne.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to purify this compound without triggering protiodesilylation (loss of the TMS group) or intramolecular cyclization.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product lose the TMS group during silica gel chromatography?

The Causality: Silica gel is inherently acidic due to surface silanol groups. When combined with the free benzoic acid moiety of your compound, the local acidity and polarity increase, causing severe streaking and prolonged column residence time. To combat streaking, researchers often add strong acids like Trifluoroacetic acid (TFA). However, the TMS group is highly labile to strong electrophiles; the proton attacks the alkyne π -system or directly cleaves the Si-C(sp) bond [1, 4]. The Solution: You must suppress the ionization of the benzoic acid without cleaving the TMS group. Use a mild acid modifier—specifically 0.5% to 1.0% glacial acetic acid (AcOH) or formic acid in your hexane/ethyl acetate eluent. This is strong enough to protonate the benzoate but weak enough to leave the TMS intact.

Q2: My aqueous workup resulted in massive degradation. What happened?

The Causality: To extract carboxylic acids, it is standard practice to use saturated sodium bicarbonate (pH ~8.5) or sodium hydroxide (pH > 12). However, TMS-alkynes are notoriously unstable in basic conditions. Hydroxide ions nucleophilically attack the sterically unhindered silicon atom, forming a pentacoordinate intermediate that rapidly expels the alkynyl anion, resulting in irreversible desilylation [1, 5]. The Solution: Avoid prolonged exposure to basic aqueous phases. If an acid-base extraction is mandatory, use cold, dilute NaHCO3​ , and immediately re-acidify the aqueous layer using 1M Citric Acid (which is gentler than HCl) to pH 4 before rapidly extracting back into an organic solvent.

Q3: Can I avoid chromatography entirely to maximize yield?

The Causality: Yes. The active surface of silica gel will always present a non-zero risk of degradation for silyl alkynes. Recrystallization relies on thermodynamic solubility differences rather than kinetic surface interactions, completely bypassing acid/base-catalyzed cleavage pathways. The Solution: Recrystallization from a Toluene/Heptane or Ethyl Acetate/Hexane matrix is the most scalable and self-validating method for this compound.

Part 2: Visualizing the Workflows & Degradation Pathways

PurificationWorkflow Crude Crude 2-[(TMS)ethynyl]benzoic acid Workup Aqueous Workup (Strict pH 4-7 control) Crude->Workup Decision Purity Check (>85%?) Workup->Decision Recryst Recrystallization (Toluene/Heptane) Decision->Recryst Yes (Preferred) Chroma Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) Decision->Chroma No (Requires Column) Pure Pure 2-[(TMS)ethynyl]benzoic acid (No Degradation) Recryst->Pure Thermodynamic Purification Chroma->Pure Mild Acid Modifier (AcOH) Degradation Degradation (Desilylation) Chroma->Degradation Strong Acid (TFA) or Base (Et3N)

Figure 1: Decision tree and workflow for the purification of 2-[(TMS)ethynyl]benzoic acid.

Mechanism Intact 2-[(TMS)ethynyl]benzoic acid Pentacoordinate Pentacoordinate Silicon Intermediate [Si-OH]- Intact->Pentacoordinate OH- attack (pH > 8) Anion Alkynyl Anion + TMS-OH Pentacoordinate->Anion C-Si Bond Cleavage Degraded 2-ethynylbenzoic acid (Terminal Alkyne) Anion->Degraded Protonation (H2O)

Figure 2: Base-catalyzed protiodesilylation mechanism of TMS-alkynes.

Part 3: Quantitative Data & Method Comparison

To aid in experimental design, the following table synthesizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification StrategyTypical Yield RecoveryPurity AchievedRisk of DesilylationScalability
Recrystallization (Tol/Heptane) 75% - 85%> 98%Low Excellent (>100g)
Silica Column (1% AcOH modifier) 80% - 90%> 95%Moderate Good (up to 50g)
Silica Column (0.1% TFA modifier) < 40%VariableHigh (Acidic Cleavage)Poor
Acid-Base Extraction (NaOH/HCl) < 20%LowCritical (Basic Cleavage)Poor

Part 4: Step-by-Step Experimental Protocols

Protocol A: Mild-Acid Silica Gel Chromatography

Use this method if the crude purity is below 85% and recrystallization is not viable.

  • Solvent Preparation: Prepare an eluent system of Hexanes and Ethyl Acetate (typically a gradient from 9:1 to 7:3). Add exactly 1% v/v Glacial Acetic Acid to the mixed solvent.

  • Column Packing: Slurry-pack the silica gel using the acid-modified eluent. Causality: Pre-equilibrating the silica with the weak acid neutralizes the highly active basic/metallic sites on the silica surface that can catalyze alkyne degradation [2].

  • Sample Loading: Dissolve the crude 2-[(trimethylsilyl)ethynyl]benzoic acid in a minimum amount of dichloromethane (DCM). Do not use basic solvents.

  • Elution & Monitoring: Run the column rapidly.

  • Self-Validation Step (2D TLC): Spot the crude mixture on a TLC plate, let it sit exposed to the air for 30 minutes, and then develop. If the baseline spot (terminal alkyne degradant) intensifies compared to a plate developed immediately, your silica is too aggressive. You must increase the AcOH modifier or switch to recrystallization.

  • Concentration: Combine the product fractions and concentrate under reduced pressure at ≤30∘C . Residual acetic acid can be removed by azeotropic distillation with toluene.

Protocol B: Recrystallization (Thermodynamic Purification)

The preferred, self-validating method for scale-up.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of hot Toluene (approx. 60∘C ). Note: Do not exceed 70∘C as prolonged heating of ortho-alkynylbenzoic acids can trigger trace-metal catalyzed intramolecular cyclization into isocoumarins.

  • Clarification: If the solution is cloudy, perform a hot filtration through a pre-warmed celite pad to remove insoluble polymeric degradants or trace palladium/copper catalysts from upstream Sonogashira couplings [3].

  • Anti-Solvent Addition: Slowly add warm Heptane dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to a 4∘C refrigerator overnight.

  • Isolation: Filter the crystals using a Büchner funnel and wash with ice-cold heptane.

  • Self-Validation Step: Measure the melting point of the first crop. A sharp melting point indicates the successful exclusion of the desilylated degradant (2-ethynylbenzoic acid), which drastically depresses the melting point and broadens the range due to hydrogen-bonding disruptions.

Part 5: References

  • National Institutes of Health (NIH) / PubMed. Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates.[Link]

  • American Chemical Society (ACS). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry.[Link]

  • ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases? Scientific Discussion Forum.[Link]

  • Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne. Gelest Inc. [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-[(Trimethylsilyl)ethynyl]benzoic Acid Amide Couplings

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing critical bottlenecks when coupling highly hindered ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing critical bottlenecks when coupling highly hindered ortho-substituted benzoic acids.

The molecule 2-[(trimethylsilyl)ethynyl]benzoic acid presents a dual challenge: the massive steric bulk of the ortho-trimethylsilylethynyl group physically blocks nucleophilic attack, while the alkyne and trimethylsilyl (TMS) moieties are sensitive to harsh acidic or basic conditions. This guide provides field-proven, mechanistically grounded solutions to bypass these barriers.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yields mostly unreacted 2-[(trimethylsilyl)ethynyl]benzoic acid. Why is this happening? Causality: The failure is driven by extreme steric congestion and the "ortho effect." The bulky TMS group sweeps a large cone angle, physically occluding the Bürgi-Dunitz trajectory required for the incoming amine. Furthermore, steric repulsion forces the carboxyl group to twist out of the aromatic plane to relieve strain, breaking resonance conjugation and altering its reactivity 1. When using EDC/HOBt, the resulting OBt active ester is simply too bulky; the activation energy barrier for the amine to attack this encumbered intermediate is too high, leading to stalled reactions.

Q2: Which coupling reagents provide the highest conversion for this specific substrate? Causality: You must utilize reagents that form highly reactive, yet less sterically encumbered intermediates.

  • Uronium/Aminium Salts (COMU & HATU): For moderately hindered amines, COMU or HATU are preferred. They form highly reactive OAt or Oxyma active esters. COMU is particularly recommended as it shares the high reactivity of HATU (driven by a similar pKa to HOBt) but is a non-explosive, safer alternative 23.

  • Acyl Fluoride Generators (BTFFH): For severely hindered or electron-deficient amines, generating an acyl fluoride in situ using BTFFH is superior. The fluorine atom is highly electronegative (activating the carbonyl) but very small (minimizing steric clash), allowing nucleophilic attack where other active esters fail 45.

Q3: I want to use an acid chloride to force the reaction, but I am worried about cleaving the TMS group. What is the alternative? Causality: The TMS-alkyne moiety is highly susceptible to acid-catalyzed desilylation. Standard acid chloride synthesis using oxalyl chloride or thionyl chloride generates HCl as a byproduct, which will degrade your starting material. To bypass this, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the carboxylic acid to an acid chloride under strictly neutral conditions, yielding only a volatile, non-acidic amide byproduct, thereby preserving the TMS group 65.

Q4: What base and solvent system should I use to maximize yield? Causality: A non-nucleophilic, sterically hindered base is critical to prevent base-catalyzed side reactions (such as premature ester hydrolysis). N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are ideal. For solvents, anhydrous DMF or NMP provides excellent solubility for polar intermediates, though DCM is strictly required when using Ghosez's reagent to prevent solvent-reagent quenching 5.

Part 2: Quantitative Data Summary

Table 1: Quantitative Comparison of Activation Strategies for Hindered Ortho-Substituted Benzoic Acids

Activation StrategyReagentIntermediate FormedRelative Steric Bulk of IntermediateTypical Yield Range (Hindered Amines)Safety / Mechanistic Notes
Aminium Salt HATUOAt EsterHigh40 - 60%Explosive hazard (HOAt derivative); good for moderate hindrance.
Aminium/Uronium COMUOxyma EsterHigh45 - 65%Non-explosive, safer alternative to HATU; color-changing reaction monitoring.
Fluoroformamidinium BTFFHAcyl FluorideLow70 - 85%Best for extreme hindrance; highly stable yet reactive C-F bond.
α-Chloroenamine Ghosez's ReagentAcid ChlorideVery Low80 - 95%Strictly neutral conditions; protects acid-sensitive TMS groups.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Situ Acyl Fluoride Coupling via BTFFH

Use this protocol when coupling with secondary or electron-deficient amines where standard reagents fail.

  • Activation: In an oven-dried flask under Argon, dissolve 2-[(trimethylsilyl)ethynyl]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (5 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by BTFFH (1.2 eq, 0.6 mmol).

  • Validation Step: Stir at room temperature for 30–45 minutes. Self-Validation: Monitor by TLC (Hexanes/EtOAc). The formation of the acyl fluoride is confirmed by the complete disappearance of the highly polar carboxylic acid spot and the appearance of a distinct, less polar spot. Do not proceed until conversion is complete.

  • Coupling: Add the target amine (1.1 eq, 0.55 mmol) directly to the reaction mixture.

  • Thermal Acceleration: Seal the vessel and heat to 40-60°C (or subject to microwave irradiation at 80°C) for 12–24 hours. The elevated temperature provides the kinetic energy required to overcome the final steric barrier 5.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent

Use this protocol for the most recalcitrant amines, ensuring the TMS group remains intact.

  • Neutral Activation: Dissolve 2-[(trimethylsilyl)ethynyl]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (5 mL) under Argon. Cool the solution to 0°C.

  • Reagent Addition: Dropwise add Ghosez's Reagent (1.2 eq, 0.6 mmol). Stir for 1-2 hours, allowing the reaction to slowly warm to room temperature. Self-Validation: The reaction will remain clear, and no gas (HCl) evolution will occur, confirming the neutral generation of the highly reactive acid chloride 6.

  • Coupling: In a separate dry flask, dissolve the amine (1.2 eq, 0.6 mmol) and 2,4,6-collidine (2.0 eq, 1.0 mmol) in DCM (2 mL). Cool to 0°C. Slowly transfer the acid chloride solution into the amine solution via cannula or syringe.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Wash the organic layer briefly with cold 0.1 M HCl (to remove collidine without cleaving the TMS), followed immediately by saturated NaHCO₃ and brine. Dry and concentrate.

Part 4: Mechanistic Visualizations

Workflow Start 2-[(TMS)ethynyl]benzoic acid + Amine CheckAmine Assess Amine Nucleophilicity & Steric Profile Start->CheckAmine Standard Standard Hindered Protocol (COMU or HATU + DIPEA) CheckAmine->Standard Primary/Un-hindered Severe Severe Hindrance Protocol (Acyl Fluoride or Chloride) CheckAmine->Severe Secondary/Hindered Product Desired Amide Product Standard->Product BTFFH Acyl Fluoride via BTFFH (One-pot, mild) Severe->BTFFH Base sensitive Ghosez Acid Chloride via Ghosez's Reagent (Neutral) Severe->Ghosez Highly unreactive amine BTFFH->Product Ghosez->Product

Decision matrix for selecting the optimal amide coupling strategy for hindered substrates.

Pathway Acid Hindered Acid Intermediate Vilsmeier-type Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent Ghosez->Intermediate AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride - Amide byproduct Amide Amide Product AcidChloride->Amide + Amine, Base

Mechanistic pathway of neutral acid chloride generation using Ghosez's reagent.

Part 5: References

  • Ortho effect , Wikipedia. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , Organic Process Research & Development (ACS Publications). Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates , Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Ghosez's Reagent , Eburon Organics. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining 2-[(trimethylsilyl)ethynyl]benzoic acid purity

HPLC Method Validation for 2-[(Trimethylsilyl)ethynyl]benzoic Acid Purity: Core-Shell Biphenyl vs. Legacy C18 Introduction 2-[(Trimethylsilyl)ethynyl]benzoic acid is a highly versatile building block utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 2-[(Trimethylsilyl)ethynyl]benzoic Acid Purity: Core-Shell Biphenyl vs. Legacy C18

Introduction

2-[(Trimethylsilyl)ethynyl]benzoic acid is a highly versatile building block utilized in the synthesis of complex heterocycles, such as isoindolinones and phthalides, via Sonogashira cyclocarbonylative reactions[1][2]. Ensuring the absolute purity of this intermediate is critical for drug development professionals. Because the trimethylsilyl (TMS) protecting group is prone to cleavage, residual starting materials (2-iodobenzoic acid) or desilylated byproducts (2-ethynylbenzoic acid) can severely compromise downstream catalytic efficiency and API yield.

This guide provides an in-depth comparison of column chemistries and a self-validating protocol for determining the purity of this compound, strictly grounded in[3] and[4] guidelines.

The Analytical Challenge: Causality in Column Selection

When developing an HPLC method for silylated aromatic compounds, analysts traditionally default to fully porous C18 columns. However, this approach often fails due to the specific molecular structure of the analyte.

  • The C18 Limitation: C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. The massive hydrophobicity of the bulky TMS group dominates the retention mechanism, masking the subtle structural differences in the aromatic and alkyne regions. This results in severe peak tailing and co-elution between the target compound and its desilylated byproduct.

  • The Core-Shell Biphenyl Advantage: A core-shell biphenyl column introduces orthogonal selectivity[5][6]. The biphenyl ligand engages in π−π and dipole-dipole interactions with the electron-deficient benzoic acid and the alkyne π -system. Furthermore, the core-shell architecture (a solid impermeable core surrounded by a thin porous silica shell) shortens the analyte diffusion path. This minimizes longitudinal diffusion and mass transfer resistance (the van Deemter C -term), delivering ultra-high efficiency at standard HPLC backpressures[7][8].

Synthesis & Impurity Profiling

Understanding the synthetic pathway is essential for defining the impurity profile required for ICH Q2(R2) specificity testing[9][10].

G SM 2-Iodobenzoic Acid (Starting Material) Process Sonogashira Coupling Pd-catalyzed SM->Process Reagent Trimethylsilylacetylene Reagent->Process Target 2-[(TMS)ethynyl]benzoic acid (Target API Intermediate) Process->Target Main Pathway ImpA Unreacted SM (Impurity A) Process->ImpA Incomplete Conversion ImpB 2-Ethynylbenzoic acid (Impurity B - Desilylated) Target->ImpB Desilylation (Side Reaction)

Caption: Sonogashira synthesis pathway and generation of critical impurities.

Comparative Performance Data: C18 vs. Biphenyl

To objectively evaluate performance, a standard mixture of the target analyte and its two primary impurities was analyzed using both a legacy fully porous C18 column (5 µm, 150 x 4.6 mm) and a modern core-shell Biphenyl column (2.6 µm, 100 x 4.6 mm).

Table 1: Chromatographic Performance Comparison (Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient)

AnalyteLegacy C18 (5 µm) RT (min)Legacy C18 Resolution ( Rs​ )Core-Shell Biphenyl (2.6 µm) RT (min)Core-Shell Biphenyl Resolution ( Rs​ )
Impurity A (2-Iodobenzoic acid)4.25N/A3.80N/A
Impurity B (2-Ethynylbenzoic acid)6.101.85.454.2
Target (2-[(TMS)ethynyl]benzoic acid)6.450.9 (Co-elution) 7.105.8 (Baseline)

Data Analysis: The legacy C18 column fails to adequately resolve Impurity B from the Target ( Rs​ < 1.5) because the hydrophobic retention mechanism cannot differentiate the steric bulk of the TMS group effectively against the background hydrophobicity. The Biphenyl column achieves baseline resolution ( Rs​ = 5.8) by leveraging π−π interactions that differentially retain the exposed terminal alkyne of Impurity B compared to the sterically hindered TMS-alkyne of the target[8][11].

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria must be met before any sample data is accepted, strictly adhering to Category II requirements for impurity quantitation[12][13].

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the benzoic acid carboxylate group (pKa ~4.0), keeping the molecule in its neutral state to prevent peak tailing and retention time shifts).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

System Suitability Testing (SST)

Inject the SST standard (containing Target, Impurity A, and Impurity B at 0.1 mg/mL) in replicates of five.

  • Acceptance Criteria: Resolution ( Rs​ ) between Impurity B and Target 2.0. Tailing factor ( Tf​ ) for all peaks 1.5. Relative Standard Deviation (RSD) of peak areas 2.0%.

Method Validation Execution (ICH Q2(R2))

Follow the structured workflow below to validate the method for specificity, linearity, accuracy, and precision[14][15].

Validation Root ICH Q2(R2) Method Validation Spec Specificity Baseline Resolution (Rs > 2.0) Root->Spec Lin Linearity & Range R² > 0.999 (LOQ to 120%) Root->Lin Acc Accuracy Spike Recovery (98-102%) Root->Acc Prec Precision Repeatability (RSD < 2.0%) Root->Prec Spec->Lin Lin->Acc Acc->Prec

Caption: ICH Q2(R2) analytical method validation workflow and acceptance criteria.

  • Specificity: Inject a blank (diluent) to confirm no interfering peaks at the retention times of the target or impurities. Inject a spiked sample to confirm peak purity (using a Diode Array Detector to ensure the spectral purity angle is less than the purity threshold).

  • Linearity & Range: Prepare calibration standards from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area versus concentration.

  • Accuracy: Spike known amounts of Impurity A and B into the target API at 50%, 100%, and 150% of the specification limit. Calculate percent recovery.

  • Precision (Repeatability): Inject six independent preparations of the target sample spiked with impurities at the 100% specification level. Calculate the %RSD of the impurity content.

Table 2: Validation Metrics Summary (Core-Shell Biphenyl)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference, Rs​ > 2.0No blank interference, Rs​ = 5.8Pass
Linearity (Target) R2≥0.999 R2=0.9998 Pass
Accuracy (Spike) 98.0% – 102.0% Recovery99.4% – 100.8%Pass
Precision (RSD) 2.0% (n=6)0.85%Pass

Conclusion

By transitioning from a legacy fully porous C18 column to a modern core-shell biphenyl stationary phase, the analytical method for determining 2-[(trimethylsilyl)ethynyl]benzoic acid purity transforms from a marginal, error-prone assay into a robust, self-validating system. The orthogonal π−π selectivity directly addresses the mechanistic challenge of separating the desilylated byproduct, ensuring full compliance with ICH Q2(R2) and USP <1225> rigorous validation standards.

References

  • "ICH Q2(R2) Validation of analytical procedures", ICH Official Site. URL: [Link]

  • "ICH Q2 (R2) Validation of Analytical Procedures", MasterControl. URL: [Link]

  • "USP <1225> Method Validation", BA Sciences. URL: [Link]

  • "VALIDATION OF COMPENDIAL PROCEDURES", BioSpectra. URL: [Link]

  • "Phenomenex Kinetex Core-Shell Biphenyl Preparative Columns", LabRulez. URL: [Link]

  • "Kinetex Biphenyl Column for Aromatic Compounds", Phenomenex. URL: [Link]

  • "Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides", NIH. URL: [Link]

  • "Core Shell HPLC Columns & Technology", GL Sciences. URL: [Link]

  • "InertCore Biphenyl", GL Sciences. URL: [Link]

  • "Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions", ACS Publications. URL: [Link]

  • "Method Validation | Regulatory Compliance Consulting", RCA. URL: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pathways of 2-[(Trimethylsilyl)ethynyl]benzoic Acid: A Comparative Platform Guide

Executive Summary 2-[(Trimethylsilyl)ethynyl]benzoic acid is a highly versatile synthetic building block utilized extensively in the preparation of isocoumarins, functionalized corroles, and photopharmacological agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(Trimethylsilyl)ethynyl]benzoic acid is a highly versatile synthetic building block utilized extensively in the preparation of isocoumarins, functionalized corroles, and photopharmacological agents[1][2]. Accurate structural elucidation of this intermediate is critical for downstream drug development and materials science. As a Senior Application Scientist, I frequently observe that the inherent lability of the trimethylsilyl (TMS) group can mask the fragmentation of the core ethynylbenzoic acid scaffold depending on the analytical platform used.

This guide provides an objective, mechanistic comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing how ionization causality dictates the fragmentation pathways of 2-[(trimethylsilyl)ethynyl]benzoic acid.

Mechanistic Causality: Why Ionization Choice Dictates Fragmentation

The disparity in fragmentation patterns between MS platforms stems directly from the energy transfer during ionization:

  • GC-EI-MS (Hard Ionization at 70 eV) : Electron impact imparts significant internal energy to the molecule. The silicon-carbon bonds within the TMS group are highly susceptible to both homolytic and heterolytic cleavage. Consequently, the mass spectrum is often dominated by the trimethylsilyl cation ( m/z 73) and the [M−CH3​]+ ion, which acts as a massive thermodynamic sink. This often leaves the structural information of the aromatic core suppressed[3][4].

  • LC-ESI-MS/MS (Soft Ionization in Negative Mode) : By exploiting the acidic nature of the benzoic acid moiety, negative mode ESI gently deprotonates the molecule in solution to form a highly stable [M−H]− precursor ( m/z 217). Subsequent Collision-Induced Dissociation (CID) directs fragmentation primarily toward the carboxylic acid via decarboxylation, preserving the TMS-alkyne linkage in the initial stages of MS/MS[5].

AnalyticalWorkflow Sample 2-[(TMS)ethynyl] benzoic acid GC GC-EI-MS (Hard Ionization) Sample->GC Volatile Derivatives LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Intact Acids EI_Frag TMS Cleavage m/z 73, 203 GC->EI_Frag 70 eV ESI_Frag Decarboxylation m/z 173 LC->ESI_Frag CID (NCE)

Fig 1. Decision matrix and workflow comparison for MS analysis of 2-[(trimethylsilyl)ethynyl]benzoic acid.

Comparative Fragmentation Pathways

Understanding the logical flow of ion dissociation is required to interpret the spectra accurately.

  • EI-MS Pathway : The radical cation [M]∙+ forms at m/z 218. The primary cleavage is the loss of a methyl radical to yield [M−CH3​]+ at m/z 203. Alpha-cleavage of the TMS group generates the highly stable [Si(CH3​)3​]+ cation at m/z 73, which typically forms the base peak[4]. Secondary cleavage involves the loss of the TMS group followed by CO2​ , yielding the phenylalkyne fragment at m/z 145[5].

  • ESI-CID Pathway : The precursor ion [M−H]− forms at m/z 217. The primary CID cleavage is a neutral loss of CO2​ (-44 Da), yielding the 2-(trimethylsilylethynyl)phenyl anion at m/z 173. Secondary cleavages at higher collision energies result in the loss of the TMS methyls.

Pathway M_EI Radical Cation [M]•+ m/z 218 TMS_loss [M - CH3]+ m/z 203 M_EI->TMS_loss -CH3• (Homolytic) TMS_ion [Si(CH3)3]+ m/z 73 M_EI->TMS_ion Alpha-cleavage M_ESI Deprotonated [M-H]- m/z 217 CO2_loss [M-H - CO2]- m/z 173 M_ESI->CO2_loss CID (-CO2) Core_frag Ethynylaryl Anion m/z 145 CO2_loss->Core_frag CID (-TMS)

Fig 2. Mechanistic fragmentation pathways comparing EI (positive) and ESI-CID (negative) ionizations.

Quantitative Data Summary

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative CID)
Primary Utility Rapid confirmation of TMS group presenceStructural elucidation of the intact aromatic core
Precursor Ion [M]∙+ ( m/z 218) [M−H]− ( m/z 217)
Base Peak m/z 73 [Si(CH3​)3​]+ m/z 173 [M−H−CO2​]−
Diagnostic Fragments m/z 203, m/z 145 m/z 173, m/z 129
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Matrix Tolerance Low (Requires volatility/derivatization)High (Ideal for bio-assays and crude mixtures)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation : Dissolve 1 mg of 2-[(trimethylsilyl)ethynyl]benzoic acid in 1 mL of anhydrous dichloromethane (DCM). Causality & Validation: Run a pure DCM solvent blank prior to the sample. This validates the system by confirming the absence of ambient siloxane background peaks ( m/z 73, 147, 207, 281) bleeding from the column or septa, which could yield false positives for the TMS group.

  • Chromatography : Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization : Apply 70 eV electron impact. Set the scan range from m/z 50 to 300.

  • Data Validation : Confirm the isotopic pattern of the silicon atom ( 28Si , 29Si , 30Si ) in the m/z 203 and m/z 73 peaks. A characteristic M+1 and M+2 abundance ratio strictly verifies the presence of the TMS group.

Protocol B: LC-ESI-MS/MS Workflow
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% ammonium hydroxide. Causality & Validation: Avoid formic acid. Formic acid provides abundant protons, which suppresses the formation of the [M−H]− ion in negative mode ESI. Ammonium hydroxide ensures the carboxylic acid is deprotonated in solution prior to aerosolization, drastically increasing sensitivity.

  • Chromatography : Inject 2 µL onto a C18 reversed-phase column (e.g., Acquity UPLC BEH C18)[2]. Mobile phase A: Water (0.1% NH4​OH ); Mobile phase B: Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Ionization & CID : Utilize ESI in negative mode. Capillary voltage: 2.5 kV. Isolate m/z 217 in the first quadrupole. Apply normalized collision energy (NCE) at 20%, 30%, and 40% using nitrogen as the collision gas.

  • Data Validation : Monitor the specific transition m/z 217 173. The exact mass difference of 43.9898 Da confirms the neutral loss of CO2​ , validating the presence of the free carboxylic acid moiety unencumbered by esterification.

Conclusion

For synthetic chemists requiring rapid confirmation of a TMS-protected alkyne attachment, GC-EI-MS provides immediate verification via the diagnostic m/z 73 peak. However, for drug development professionals requiring rigorous structural elucidation of the intact scaffold—especially when analyzing complex matrices or photopharmacology assays—LC-ESI-MS/MS is the superior alternative due to its controlled fragmentation, preservation of the molecular ion, and targeted decarboxylation pathways.

References

  • 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem National Institutes of Health (NIH)[Link]

  • SYNTHESIS OF ISOCOUMARINS: RHENIUM COMPLEX-CATALYZED CYCLIZATION OF 2-ETHYNYLBENZOIC ACIDS Heterocycles / CLOCKSS[Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches ResearchGate[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing[Link]

  • Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors PMC / National Institutes of Health (NIH)[Link]

Sources

Validation

Validating 2-[(Trimethylsilyl)ethynyl]benzoic Acid as a Reference Standard in Metabolomics: A Comprehensive Comparison Guide

In the rapidly evolving field of metabolomics, the selection of internal standards and derivatization probes dictates the boundaries of analytical sensitivity and biological discovery. While 1 are the gold standard for c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of metabolomics, the selection of internal standards and derivatization probes dictates the boundaries of analytical sensitivity and biological discovery. While 1 are the gold standard for correcting matrix effects and extraction efficiency for known targets[1], they lack the chemical handles required for class-wide enrichment in discovery workflows.

Enter 2-[(trimethylsilyl)ethynyl]benzoic acid (TMS-EBA) . This bifunctional reagent bridges the gap between targeted quantification and untargeted discovery. By coupling its carboxylic acid moiety to amine- or hydroxyl-containing metabolites, researchers can leverage the trimethylsilyl (TMS)-protected alkyne for both unique mass spectrometric tracking and downstream CuAAC (click chemistry) enrichment.

As a Senior Application Scientist, I have designed this guide to objectively compare TMS-EBA against traditional alternatives, explain the chemical causality behind its behavior, and provide self-validating protocols for its implementation.

Mechanistic Grounding & Causality: The Role of the Ortho-TMS-Ethynyl Group

To utilize TMS-EBA effectively, one must understand the causality behind its structural components:

  • The Benzoic Acid Core: Acts as the reactive anchor, forming stable amide or ester bonds with polar metabolites (e.g., amino acids, polyamines).

  • The Ortho-Ethynyl Group: Provides a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because terminal alkynes are exceedingly rare in endogenous mammalian metabolomes, this tag allows for the selective pull-down of derivatized classes from complex matrices.

  • The Trimethylsilyl (TMS) Protection: The TMS group is not merely a protecting group; it is an active analytical tool.

    • Steric Shielding: It prevents premature homocoupling (Glaser coupling) of the alkyne during the initial derivatization step.

    • Chromatographic Shift: Highly polar metabolites often elute in the void volume of Reversed-Phase Liquid Chromatography (RP-LC), where ion suppression is catastrophic. The bulky, lipophilic TMS group drastically increases hydrophobicity, shifting analytes into the high-organic region of the gradient.

    • Diagnostic Fragmentation: In mass spectrometry,2 ([Si(CH3)3]+), enabling precursor-ion scanning to identify all tagged metabolites[2].

Objective Comparison of Reference Standards

When designing a metabolomics assay, TMS-EBA must be weighed against unprotected alkynes and stable isotope-labeled standards.

Table 1: Performance Comparison of Reference Standards
Performance Metric2-[(Trimethylsilyl)ethynyl]benzoic acid (TMS-EBA)Unprotected 2-Ethynylbenzoic acid (2-EBA)13C6-Benzoic Acid (SIL-BA)
Primary Utility Derivatization probe & lipophilic ISDerivatization probe & direct click-tagEndogenous tracking & absolute quant
Steric Hindrance High (ortho-TMS-alkyne requires strong coupling agents)Moderate (ortho-alkyne)Low (unsubstituted ring)
RP-LC Retention Shift Strong (highly lipophilic TMS group)ModerateNone (co-elutes with endogenous)
MS/MS Signature Loss of TMS (m/z 73), strong reporter ionAlkyne fragmentation+6 Da mass shift
Chemical Stability Labile in strong base/fluorideHighly stableHighly stable
Click-Chemistry Requires mild TMS deprotection prior to CuAACDirect CuAAC compatibleIncompatible

Visualizing the Analytical Logic

To fully grasp the utility of TMS-EBA, we must map both its experimental workflow and the logical framework required to validate it.

Workflow A Biological Sample (Amine Metabolites) B Derivatization (TMS-EBA + HATU) A->B C TMS-Alkyne Tagged Metabolites B->C D Direct LC-MS/MS (m/z 73 Reporter Ion) C->D Pathway 1 E TMS Deprotection (Mild Base/Fluoride) C->E Pathway 2 F CuAAC Click Chemistry (Azide-Bead Enrichment) E->F G Targeted LC-MS/MS (High Sensitivity) F->G

Workflow of TMS-EBA derivatization, direct MS analysis, and click-chemistry enrichment.

QC_Logic S1 Spike TMS-EBA into Matrix S2 Assess Linearity (5-7 Levels, R² > 0.99) S1->S2 S3 Evaluate Matrix Effect (Ion Suppression %) S1->S3 S4 Monitor Desilylation (QC Degradation Check) S1->S4 S5 Calculate Recovery (Pre vs Post Spike) S2->S5 S3->S5 S4->S5 S6 Validated Standard Ready for Assay S5->S6

Self-validating logical framework for assessing TMS-EBA integrity and performance.

Self-Validating Experimental Protocols

A protocol is only as good as its internal quality controls. 3[3]. The following methodologies are engineered to be self-validating.

Protocol A: High-Efficiency Derivatization of Amine Metabolites

Causality Note: Standard EDC/NHS coupling is often insufficient for TMS-EBA due to the severe steric hindrance imposed by the bulky ortho-trimethylsilyl group. To achieve quantitative yields, this protocol utilizes HATU, which forms a highly reactive O-7-azabenzotriazole ester.

Step-by-Step Methodology:

  • Reagent Activation: Dissolve 10 mM TMS-EBA in anhydrous Acetonitrile (ACN). Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Incubate at room temperature for 15 minutes to generate the active ester.

  • Metabolite Coupling: Add 50 µL of the activated TMS-EBA solution to 50 µL of dried biological extract (e.g., plasma). Incubate at 37°C for 2 hours under shaking (800 rpm).

  • Systemic Self-Validation Check (Critical): Spike the reaction with 10 µL of a pre-synthesized 13C-labeled TMS-EBA-Glycine conjugate (1 µM).

    • Validation Logic: By monitoring the ratio of derivatized endogenous glycine to the spiked 13C-conjugate, you instantly validate the coupling efficiency. Furthermore, monitor the MRM transition for the desilylated byproduct (loss of 72.04 Da). If the ratio of desilylated-EBA to intact TMS-EBA exceeds 5%, the batch is flagged for unwanted basic hydrolysis, validating the structural integrity of the standard in real-time.

  • Quenching & Analysis: Quench the reaction with 10 µL of 5% formic acid. Analyze via LC-MS/MS using acidic mobile phases (0.1% Formic Acid) to ensure the TMS group remains intact during chromatography.

Protocol B: Analytical Validation of the Reference Standard

To utilize TMS-EBA as a quantitative reference, it must pass rigorous analytical validation 4[4].

Step-by-Step Methodology:

  • Linearity Assessment: Prepare a 7-point calibration curve of TMS-EBA derivatized standards spanning 1 nM to 10 µM.

    • Acceptance Criteria: R² > 0.99 with a coefficient of variation (CV%) < 15% across technical replicates[4].

  • Matrix Effect (ME) Evaluation:

    • Calculate ME = (Peak Area of TMS-EBA spiked into post-extracted matrix / Peak Area of TMS-EBA in neat solvent) × 100.

    • Causality: The lipophilic nature of the TMS group should push the analyte into the >50% organic phase of the LC gradient, ideally resulting in an ME between 85% and 115% (minimal ion suppression).

  • Recovery (RE) Calculation:

    • Calculate RE = (Peak Area of TMS-EBA spiked pre-extraction / Peak Area of TMS-EBA spiked post-extraction) × 100.

    • Acceptance Criteria: Recovery should consistently exceed 80%.

Conclusion

2-[(Trimethylsilyl)ethynyl]benzoic acid is a highly sophisticated tool for modern metabolomics. While it requires careful handling of pH to prevent premature desilylation and strong coupling agents to overcome steric hindrance, its ability to simultaneously shift chromatographic retention, provide diagnostic MS/MS reporter ions, and enable downstream click-chemistry enrichment makes it vastly superior to unprotected alkynes for complex discovery workflows. By implementing the self-validating protocols outlined above, laboratories can ensure absolute trustworthiness in their analytical outputs.

References
  • Arome Science. "Metabolomics Quality Control, Reproducibility & Method Validation Guide.
  • Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • IROA Technologies. "Internal Standard Sets for Reliable Metabolomic Analysis.
  • PubMed / National Institutes of Health. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.

Sources

Comparative

comparative spectroscopic analysis of TMS-protected vs unprotected ethynylbenzoic acid

Executive Summary In drug discovery and advanced materials science, 4-ethynylbenzoic acid serves as a highly versatile bifunctional building block. Its terminal alkyne is primed for copper-catalyzed azide-alkyne cycloadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and advanced materials science, 4-ethynylbenzoic acid serves as a highly versatile bifunctional building block. Its terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-couplings, while its carboxylic acid moiety enables straightforward amidation or esterification. However, to prevent premature alkyne reactivity or unwanted Glaser homocoupling during complex multistep syntheses, the alkyne is frequently masked using a trimethylsilyl (TMS) protecting group, yielding 4-(trimethylsilylethynyl)benzoic acid .

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, FTIR) of both the TMS-protected and unprotected variants. By understanding the underlying causality behind these spectral shifts, researchers can establish self-validating experimental protocols to monitor protection and deprotection workflows in real-time.

Causality in Spectroscopic Shifts: Electronic and Mass Effects

The transition from a terminal alkyne to a TMS-protected alkyne induces profound changes in both nuclear magnetic resonance (NMR) and vibrational (FTIR/Raman) spectra. These shifts are not arbitrary; they are governed by fundamental physical chemistry principles:

  • Vibrational Mass and Symmetry Effects (FTIR): The addition of the bulky, heavy TMS group alters the reduced mass of the vibrating C≡C system. Furthermore, it breaks the pseudo-symmetry of the terminal alkyne. This shifts the C≡C stretching frequency higher and completely abolishes the highly diagnostic, sharp terminal ≡C-H stretch[1].

  • Electronic and Anisotropic Effects (NMR): Silicon is more electropositive than carbon, leading to inductive electron donation (+I effect). Additionally, the magnetic anisotropy of the C≡C bond is perturbed by the bulky TMS group and silicon's empty d-orbitals, causing significant deshielding of the adjacent alpha-carbon (Cα) in 13 C NMR[2].

SpectroscopyLogic TMS TMS Group Addition Elec Inductive Electron Donation (+I) & Steric Bulk TMS->Elec IR2 Loss of ≡C-H Stretch (3272 cm⁻¹ disappears) TMS->IR2 Proton replacement NMR1 Alkyne Carbon Shifts (~83 → ~104 ppm) Elec->NMR1 Deshielding of C(α) IR1 C≡C Stretch Shift (~2108 → ~2155 cm⁻¹) Elec->IR1 Altered reduced mass

Caption: Causality of electronic and mass effects induced by the TMS group on spectroscopic signals.

Quantitative Data Comparison

To facilitate rapid reference during structural characterization, the spectroscopic data for both compounds are summarized below. Data is aggregated from standardized characterization in DMSO- d6​ to account for the solubility of the free carboxylic acid[1][3].

Table 1: 1 H and 13 C NMR Comparison (DMSO- d6​ )
Spectroscopic Feature4-Ethynylbenzoic Acid (Unprotected)4-(TMS-ethynyl)benzoic Acid (Protected)Mechanistic Rationale for Shift
1 H: Alkyne Proton 4.35 ppm (s, 1H)AbsentDirect replacement of the terminal proton by the TMS group.
1 H: TMS Protons Absent0.25 ppm (s, 9H)Highly shielded methyl protons due to electropositive silicon.
1 H: Aromatic Protons 7.91 (d, 2H), 7.60 (d, 2H)~7.95 (d, 2H), ~7.55 (d, 2H)Minor anisotropic perturbation from the TMS group.
13 C: C(α) (Alkyne) 83.4 ppm104.1 ppmDeshielding via silicon's inductive effect and β-silicon effect.
13 C: C(β) (Alkyne) 82.1 ppm97.5 ppmAltered magnetic anisotropy of the internal alkyne.
Table 2: FTIR Vibrational Frequencies (Solid State, ATR/KBr)
Vibrational Mode4-Ethynylbenzoic Acid (Unprotected)4-(TMS-ethynyl)benzoic Acid (Protected)Diagnostic Utility
≡C-H Stretch 3272 cm⁻¹ (Strong, Sharp)AbsentPrimary indicator of successful deprotection.
C≡C Stretch 2108 cm⁻¹ (Weak)~2155 cm⁻¹ (Medium)Shift confirms functionalization; intensity changes due to broken symmetry.
C=O Stretch 1688 cm⁻¹ (Strong)~1690 cm⁻¹ (Strong)Internal control; confirms the carboxylic acid remains intact.
Si-CH₃ Stretch Absent1250 cm⁻¹, 845 cm⁻¹Primary indicator of successful TMS protection.

Experimental Workflow: Self-Validating Deprotection Protocol

A protocol is only as robust as its checkpoints. Relying solely on end-point NMR analysis creates bottlenecks. The following methodology for the deprotection of 4-(trimethylsilylethynyl)benzoic acid utilizes a self-validating system based on real-time FTIR monitoring.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Action: Dissolve 4-(trimethylsilylethynyl)benzoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add anhydrous K₂CO₃ (2.0 eq) in one portion.

  • Causality: Methanol acts as both the solvent and the requisite proton source. K₂CO₃ generates the active methoxide nucleophile in situ, which is required to attack the sterically hindered silicon center.

Step 2: Real-Time Spectroscopic Monitoring (The Checkpoint)

  • Action: Stir the reaction at room temperature. After 2 hours, withdraw a 0.1 mL aliquot, evaporate the solvent under a gentle stream of N₂, and analyze the crude residue via ATR-FTIR.

  • Self-Validation: The reaction is deemed complete only when the strong Si-CH₃ stretch at 1250 cm⁻¹ is entirely absent, and the sharp terminal ≡C-H stretch at 3272 cm⁻¹ has fully emerged. This binary spectroscopic switch guarantees conversion without requiring a time-consuming NMR workup.

Step 3: Workup and Isolation

  • Action: Acidify the mixture to pH ~2 using 1 M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Acidification is critical. The reaction conditions convert the starting material into a water-soluble carboxylate salt. Lowering the pH protonates the carboxylate back to the free carboxylic acid, ensuring it partitions completely into the organic phase during extraction.

Step 4: Final Validation

  • Action: Confirm final purity via 1 H NMR (DMSO- d6​ ).

  • Validation: Ensure the complete disappearance of the 9H singlet at ~0.25 ppm and the stoichiometric presence of the 1H singlet at 4.35 ppm.

Pathway TMS_Alkyne 4-(TMS-ethynyl)benzoic acid (Protected Precursor) Intermediate Pentacoordinate Silicon Intermediate TMS_Alkyne->Intermediate Nucleophilic Attack Terminal_Alkyne 4-Ethynylbenzoic acid (Target Product) Intermediate->Terminal_Alkyne Protonation Byproduct TMS-OMe (Volatile Byproduct) Intermediate->Byproduct Reagent K₂CO₃ / MeOH (Methoxide Attack) Reagent->Intermediate

Caption: Mechanistic pathway of TMS deprotection illustrating the pentacoordinate silicon intermediate.

Conclusion

The comparative spectroscopic analysis of TMS-protected versus unprotected ethynylbenzoic acid highlights the profound impact of the trimethylsilyl group on the electronic and vibrational environment of the alkyne. By leveraging the distinct shifts in 13 C NMR (Cα deshielding from 83.4 to 104.1 ppm) and the binary presence/absence of FTIR markers (3272 cm⁻¹ vs. 1250 cm⁻¹), researchers can implement rapid, self-validating workflows. This approach not only ensures high scientific integrity but also significantly reduces the analytical bottlenecks associated with multistep organic synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid." PubChem,[Link]

  • Zhang, Y., et al. "Direct Polymerization of Highly Polar Acetylene Derivatives and Facile Fabrication of Nanoparticle-Decorated Carbon Nanotubes." Macromolecules, vol. 41, no. 24, 2008, pp. 9605–9611. ACS Publications,[Link]

  • Robin, S., et al. "Polyelectrochromic Vinyl Ruthenium-Modified Tritylium Dyes." Inorganic Chemistry, vol. 56, no. 11, 2017. ACS Publications,[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(Trimethylsilyl)ethynyl]benzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories misclassifying specialized organic building blocks during waste profiling. 2-[(Trimethylsilyl)ethynyl]benzoic acid (CAS: 205250-12-0) is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories misclassifying specialized organic building blocks during waste profiling. 2-[(Trimethylsilyl)ethynyl]benzoic acid (CAS: 205250-12-0) is a highly valuable reagent used extensively in Sonogashira cross-couplings to synthesize isocoumarins, phthalides, and other heterocyclic scaffolds. However, its unique structural features—a weakly acidic carboxylic moiety, a lipophilic trimethylsilyl (TMS) group, and an alkyne linkage—demand a causally-driven, highly specific disposal strategy.

This guide provides a self-validating operational framework for the safe handling and regulatory-compliant disposal of this compound, ensuring environmental health and safety (EHS) standards are met without disrupting laboratory workflows.

Physicochemical Profile & Hazard Causality

To dispose of a chemical safely, you must first understand the mechanistic reasons behind its hazard classifications. We do not simply follow rules; we operate based on chemical causality.

  • The Carboxylic Acid Moiety: Imparts mild acidity. While not a strong corrosive, it is a Category 2 skin and eye irritant.

  • The TMS-Protected Alkyne: Terminal alkynes are notorious for reacting with heavy metals (e.g., Cu, Ag) in waste streams to form highly explosive metal acetylides. The bulky TMS group sterically and electronically protects the alkyne, preventing this dangerous side reaction. However, the TMS group is highly lipophilic, which enhances the molecule's ability to penetrate dermal layers, thereby exacerbating the acid's irritant effects.

  • The Silicon Content: Organosilicon compounds oxidize during incineration to form solid silicon dioxide (SiO₂). High concentrations of SiO₂ ash can foul the refractory lining of standard incinerators, meaning this waste must be accurately profiled for your waste broker.

Table 1: Quantitative Physicochemical & Hazard Profile

Property / FeatureValue / DescriptionOperational Implication
CAS Number 205250-12-0Use for exact waste profiling and inventory tracking.
Molecular Weight 218.33 g/mol Relevant for molar calculations during reaction quenching.
Silicon Content ~12.8% by massGenerates SiO₂ ash; mandates routing to specialized rotary kiln incinerators.
GHS Hazard Codes H315, H319, H335Mandates the use of nitrile gloves, safety goggles, and a fume hood.

Regulatory Grounding & Waste Classification

Under the , laboratory waste must be strictly tracked "from cradle to grave"[1]. For academic and research institutions, adherence to 40 CFR Part 262 (Subpart K) allows for flexible, yet highly regulated, hazardous waste determinations within the laboratory setting[2].

When setting up your Satellite Accumulation Area (SAA), containers must be chemically compatible with the waste, kept closed except when actively adding waste, and must never be filled past 90% capacity to allow for vapor expansion[3],[4].

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamPermitted Solvents / MaterialsProhibited AdditivesDisposal Routing
Non-Halogenated Liquid EtOAc, Hexanes, MeOH, THFDCM, Chloroform, Heavy MetalsFuel Blending / Incineration
Halogenated Liquid DCM, Chloroform, ChlorobenzeneAzides, Strong OxidizersHigh-Temp Incineration
Solid Waste Filter paper, contaminated silicaReactive metals (Na, Li), HydridesSolid Hazardous Waste

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.

Protocol A: Solid Waste Management (Unused Reagent & Consumables)
  • Step 1: Containment Selection

    • Action: Place solid waste (powders, contaminated filter paper, empty vials) into a high-density polyethylene (HDPE) solid waste container.

    • Causality: HDPE provides excellent chemical resistance against residual organic acids and prevents moisture ingress[5].

    • Self-Validation Check: Visually inspect the container for micro-fractures or structural fatigue before adding waste.

  • Step 2: Labeling & Transfer

    • Action: Affix a hazardous waste label detailing the exact chemical name: "2-[(Trimethylsilyl)ethynyl]benzoic acid" alongside the percentage composition.

    • Causality: EPA regulations strictly prohibit the use of abbreviations or chemical formulas on waste labels to prevent catastrophic mixing errors by downstream waste handlers[3].

Protocol B: Liquid Organic Waste (Reaction Mother Liquors)
  • Step 1: Halogenated vs. Non-Halogenated Sorting

    • Action: Route the mixture to the Halogenated Waste carboy if solvents like dichloromethane (DCM) were used. Otherwise, route to Non-Halogenated Waste.

    • Causality: Halogenated solvents require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing even a small amount of halogenated solvent into a non-halogenated bin reclassifies the entire volume, drastically increasing disposal costs.

    • Self-Validation Check: Review the electronic lab notebook (ELN) solvent log for the specific batch before pouring. If in doubt, test the waste density (halogenated solvents typically have a density > 1.0 g/mL, causing them to sink in aqueous biphasic mixtures).

  • Step 2: SAA Transfer

    • Action: Pour the waste using a dedicated funnel, then immediately remove the funnel and cap the container.

    • Causality: Leaving a funnel in a waste container violates EPA open-container regulations and allows volatile organic compounds (VOCs) to escape into the lab atmosphere[3].

Protocol C: The Deprotected Alkyne Precaution (Critical Safety Exception)
  • Action: If your experimental workflow involves removing the TMS group (e.g., using TBAF or K₂CO₃/MeOH), strictly isolate the resulting terminal alkyne waste from aqueous heavy metal streams (e.g., Copper or Silver catalysts).

  • Causality: While the parent compound is protected, the deprotected terminal alkyne readily reacts with heavy metals to form metal acetylides, which are highly shock-sensitive and explosive when dry.

Immediate Spill Response Protocol

In the event of an accidental powder release, immediate containment is required to prevent aerosolization and mucosal exposure.

  • Isolate & Protect: Don fresh nitrile gloves, safety goggles, and an N95/P100 respirator if local exhaust ventilation is compromised. Causality: The compound is a Category 3 respiratory irritant.

  • Mechanical Collection: Mechanically sweep the powder using a static-free brush and dustpan. Do NOT use water. Causality: Water creates an acidic slurry that is harder to contain and more corrosive to stainless steel lab surfaces.

  • Chemical Decontamination: Wipe the affected area with an isopropanol-dampened cloth. Causality: Isopropanol effectively solubilizes the lipophilic TMS group, ensuring complete residue removal.

Waste Workflow Visualization

G Start 2-[(Trimethylsilyl)ethynyl]benzoic acid Waste Generated Solid Solid Waste (Powder/Filter Paper) Start->Solid Liquid Liquid Waste (Reaction/Extraction) Start->Liquid SolidBin Solid Organic Waste Bin (Incineration) Solid->SolidBin Halogen Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogen HalBin Halogenated Waste Bin (< 90% Full, Vented) Halogen->HalBin Yes NonHalBin Non-Halogenated Waste Bin (< 90% Full, Vented) Halogen->NonHalBin No

Decision matrix for the segregation and disposal of 2-[(Trimethylsilyl)ethynyl]benzoic acid waste.

References

  • Title: Summary of the Resource Conservation and Recovery Act Source: U.S. Environmental Protection Agency (EPA) URL: [Link][1]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL: [Link][2]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link][3]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link][4]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link][5]

Sources

Handling

Personal protective equipment for handling 2-[(Trimethylsilyl)ethynyl]benzoic acid

Comprehensive Safety and Operational Guide for Handling 2-[(Trimethylsilyl)ethynyl]benzoic acid For researchers, medicinal chemists, and drug development professionals, 2-[(Trimethylsilyl)ethynyl]benzoic acid (CAS 205250...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-[(Trimethylsilyl)ethynyl]benzoic acid

For researchers, medicinal chemists, and drug development professionals, 2-[(Trimethylsilyl)ethynyl]benzoic acid (CAS 205250-12-0) represents a highly versatile, bifunctional building block. By masking the reactive terminal alkyne with a trimethylsilyl (TMS) protecting group, scientists can selectively execute complex transformations (such as amidation or esterification) at the carboxylic acid moiety without inducing unwanted alkyne side reactions[1].

This technical guide provides rigorous, field-proven protocols for the safe handling, synthetic utilization, and disposal of this compound, ensuring operational excellence and scientific integrity in your laboratory workflows.

Chemical Identity & Hazard Profile

Before integrating this compound into synthetic workflows, operators must understand its physicochemical properties and associated hazards. As a functionalized benzoic acid derivative, it presents specific irritation risks characteristic of organic acids and fine crystalline powders[2].

Table 1: Quantitative Chemical & Hazard Data

PropertyValueOperational Implication
Chemical Name 2-[(Trimethylsilyl)ethynyl]benzoic acidBifunctional scaffold (Acid + Protected Alkyne).
CAS Number 205250-12-0Use for exact SDS and inventory tracking.
Molecular Weight 218.32 g/mol Required for precise stoichiometric calculations.
GHS Classification H315, H319, H335Skin/Eye Irritant; Respiratory tract irritant.
Physical State Solid (Crystalline Powder)Prone to aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

Safety protocols must be self-validating. The following PPE matrix does not just list equipment; it explains the causality behind each requirement to build a robust safety culture.

Table 2: Required PPE and Scientific Rationale

Equipment TypeSpecification / StandardCausality & Scientific Rationale
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesPrevents severe eye irritation (H319) caused by the acidic nature of the compound if airborne particulates contact the ocular mucosa.
Hand Protection Nitrile Gloves (EN 374, >0.11 mm)Protects against dermal exposure (H315). Nitrile provides an excellent barrier against solid organic acids and the solvents (e.g., THF, DMF) typically used to dissolve them.
Body Protection Flame-resistant lab coatPrevents contamination of personal clothing and minimizes skin exposure during accidental spills.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation risk of fine dust, directly preventing respiratory tract irritation (H335) during transfer and weighing.

Operational Handling & Synthetic Workflows

Safe Weighing and Transfer Protocol

Because 2-[(Trimethylsilyl)ethynyl]benzoic acid is a fine solid, static electricity can cause the powder to aerosolize or cling to spatulas, increasing exposure risk.

  • Preparation: Wipe down the analytical balance inside the fume hood with an antistatic cloth.

  • Transfer: Use a grounded, static-free stainless steel spatula. Avoid plastic spatulas which easily accumulate static charge.

  • Containment: Weigh the material directly into a tared, sealable vial or round-bottom flask rather than open weigh paper to minimize transit exposure.

Synthetic Utility: The Deprotection Protocol

The primary utility of this compound lies in its TMS-protected alkyne. To utilize the alkyne for downstream Sonogashira couplings or CuAAC (Click Chemistry), the TMS group must be cleaved. Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice because the fluoride ion has an exceptionally high thermodynamic affinity for silicon, driving the cleavage of the C-Si bond to form a strong Si-F bond (~135 kcal/mol)[3].

Step-by-Step TBAF Deprotection Methodology:

  • Solvation: Dissolve 2-[(Trimethylsilyl)ethynyl]benzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: Deprotection can be mildly exothermic; cooling prevents solvent evaporation and side reactions.

  • Reagent Addition: Add TBAF (1.0 M in THF, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/Ethyl Acetate).

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl . Causality: This neutralizes excess fluoride and protonates the resulting terminal alkyne.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

G A 2-[(Trimethylsilyl)ethynyl] benzoic acid B Carboxyl Modification (Amidation/Esterification) A->B EDC/HOBt C TMS-Protected Intermediate B->C Protected Alkyne D TMS Deprotection (TBAF or K2CO3/MeOH) C->D Fluoride/Base E Terminal Alkyne Intermediate D->E Cleaves C-Si F Downstream Coupling (Sonogashira / CuAAC) E->F Pd/Cu Catalysis G Final Functionalized Target F->G Final Assembly

Synthetic workflow detailing carboxyl modification and subsequent TMS deprotection.

Emergency Response & Disposal Logistics

Spill Management
  • Solid Spill: Do not sweep dry powder, as this generates hazardous dust. Gently cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Solution Spill: Absorb with inert materials (e.g., vermiculite or sand). Clean the contaminated surface with soap and water.

Waste Disposal Plan

To maintain environmental compliance and laboratory safety, waste must be strictly segregated:

  • Halogenated vs. Non-Halogenated: If the compound was dissolved in non-halogenated solvents (e.g., THF, Ethyl Acetate), dispose of it in the Non-Halogenated Organic Waste carboy. If DCM or Chloroform was used during extraction, it must go into the Halogenated Organic Waste carboy.

  • Solid Waste: Contaminated gloves, empty vials, and wiping papers must be disposed of in a designated Hazardous Solid Waste bin, clearly labeled with the GHS hazard pictograms for irritation.

References

  • The Journal of Organic Chemistry "Palladium-Catalyzed Reaction of o-Ethynylphenols, o-((Trimethylsilyl)ethynyl)phenyl Acetates..." ACS Publications. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Trimethylsilyl)ethynyl]benzoic acid
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2-[(Trimethylsilyl)ethynyl]benzoic acid
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